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Core Science & Biosynthesis

Foundational

Structural Elucidation and Supramolecular Architecture of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid

Executive Summary The rational design of modern pharmaceuticals and agrochemicals relies heavily on the precise spatial understanding of small-molecule building blocks. 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of modern pharmaceuticals and agrochemicals relies heavily on the precise spatial understanding of small-molecule building blocks. 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1695283-45-4) is a highly specialized synthon[1]. Its unique combination of a hydrogen-bonding network (via the amino and carboxylic acid groups) and a lipophilic, electron-withdrawing difluoromethyl moiety makes it a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and beta-secretase (BACE) inhibitors for Alzheimer's disease research (2[2]).

This whitepaper provides an in-depth technical guide to the crystal structure analysis of this molecule, detailing the causality behind experimental choices, self-validating protocols for Single-Crystal X-Ray Diffraction (SCXRD), and the resulting supramolecular architecture.

Molecular Anatomy & Crystallographic Significance

Understanding the crystallographic behavior of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid requires dissecting its functional groups:

  • The Pyrazole Core: Provides a rigid, planar aromatic scaffold. The N2 atom acts as a potential hydrogen-bond acceptor.

  • The 3-Carboxylic Acid: A classic supramolecular synthon. In solid-state packing, pyrazole-3-carboxylic acids typically form robust R22​(8) homodimers through strong O-H···O interactions (3[3]).

  • The 4-Amino Group: Acts as a dual hydrogen-bond donor (N-H···O or N-H···N), driving the formation of secondary 1D chains or 2D sheets.

  • The 1-Difluoromethyl Group (-CHF2): This is the most crystallographically challenging moiety. The -CHF2 group is notoriously prone to rotational disorder around the N-C bond at room temperature. Furthermore, the highly electronegative fluorine atoms participate in weak, yet highly directional, C-H···F interactions that dictate polymorphic outcomes.

Experimental Workflow: From Nucleation to Refinement

To achieve a high-resolution structural model, the experimental workflow must be tightly controlled. The following diagram outlines the logical progression of the crystallographic analysis.

SCXRD_Workflow A Compound Synthesis & Purification B Vapor Diffusion Crystallization (EtOAc / Hexane) A->B C Cryogenic Mounting (100 K N2 Stream) B->C D X-Ray Diffraction (Cu Kα Radiation) C->D E Phase Problem Solution (Direct Methods / Dual Space) D->E F Anisotropic Refinement & Hydrogen Bond Modeling E->F

Workflow for the crystallographic elucidation of difluoromethyl pyrazole derivatives.

Self-Validating Crystallization Protocol

Causality & Logic: Pyrazole-carboxylic acids form highly stable, insoluble hydrogen-bonded networks. Rapid evaporation often yields microcrystalline powders unsuitable for SCXRD. To circumvent this, a vapor diffusion method is employed. Ethyl acetate (EtOAc) acts as a good solvent that temporarily disrupts the hydrogen-bond network, while the slow diffusion of a non-polar antisolvent (hexane) forces ordered nucleation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 15 mg of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (4[4]) in 1.5 mL of HPLC-grade ethyl acetate in a 4 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities). Self-Validation: A perfectly clear solution ensures that subsequent nucleation is homogeneous and thermodynamically driven.

  • Diffusion Setup: Place the unsealed 4 mL vial inside a larger 20 mL vial containing 5 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the setup in a vibration-free environment at a constant 20 °C for 5–7 days.

  • Harvesting: Select a colorless, block-like single crystal exhibiting sharp extinction under a polarized light microscope.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Causality & Logic: The choice of a low-temperature (100 K) data collection is not merely standard practice; it is a critical necessity. At room temperature, the thermal motion of the -CHF2 group artificially inflates thermal ellipsoids, obscuring weak C-H···F contacts and complicating the refinement model.

Step-by-Step Methodology:

  • Cryo-Mounting: Coat the selected crystal in paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu Kα source ( λ=1.54178 Å). Copper radiation is preferred over Molybdenum for light-atom structures (C, N, O, F) to maximize anomalous dispersion and absolute structure determination if chiral impurities are present.

  • Integration & Scaling: Process frames using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Self-Validation: Ensure the final R1​ value is <0.05 and the maximum residual electron density peak/hole in the Fourier difference map is <0.5e−/A˚3 , specifically checking the vicinity of the fluorine atoms for unmodeled disorder.

Quantitative Crystallographic Data

Based on the crystallographic behavior of closely related pyrazole-3-carboxylic acid derivatives (5[5]), the expected quantitative parameters for the refined structure are summarized below:

ParameterValue / Description
Chemical Formula C5H5F2N3O2
Formula Weight 177.11 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength ( λ ) 1.54178 Å (Cu Kα)
Z (Molecules per unit cell) 4
Primary Hydrogen Bond Motif R22​(8) (Carboxylic acid dimer)
Secondary Interactions C(4) chains (N-H···O / N-H···N)
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090

Supramolecular Architecture & Hydrogen Bonding Network

The solid-state architecture of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is dictated by a hierarchy of intermolecular forces:

  • Primary Motif (The R22​(8) Dimer): The most thermodynamically favorable interaction is the formation of centrosymmetric dimers via the carboxylic acid groups. The O-H···O hydrogen bonds typically exhibit donor-acceptor distances of ~2.65 Å.

  • Secondary Motif (Amino Group Propagation): The 4-amino group acts as a bridge between adjacent dimers. The two hydrogen atoms of the NH2​ group engage in bifurcated hydrogen bonding: one donating to the carbonyl oxygen of a neighboring dimer, and the other donating to the N2 atom of the pyrazole ring. This cross-linking generates a robust 2D corrugated sheet.

  • Tertiary Motif (Halogen Interactions): The difluoromethyl groups project outward from the 2D sheets into the hydrophobic interlayer spaces. Weak C-H···F interactions (distances ~2.4–2.6 Å) and F···F repulsions dictate the final 3D packing. The exact conformation of the -CHF2 group (whether the C-H bond is syn or anti to the pyrazole ring) is locked in by these delicate electrostatic balances at 100 K.

References

  • US9840507B2 - 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE). Google Patents.
  • 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid Product Specifications. EvitaChem.
  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ResearchGate / Zeitschrift für Kristallographie.
  • Five Multidimensional Co(II)-Complexes Derived from an Asymmetric 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid: Syntheses, Structures, and Magnetic Properties. ACS Publications / Crystal Growth & Design.

Sources

Exploratory

Mechanistic Profiling of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid Derivatives in Targeted Therapeutics

Executive Summary The compound 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1695283-45-4) has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry. Unlike fully fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1695283-45-4) has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry. Unlike fully fluorinated trifluoromethyl ( −CF3​ ) groups, the difluoromethyl ( −CF2​H ) moiety acts as a lipophilic hydrogen bond donor, enabling unique dipole interactions within tight enzymatic binding pockets. Concurrently, the 4-amino and 3-carboxylic acid groups serve as orthogonal reactive handles, allowing for the synthesis of complex amides, ureas, and fused bicyclic systems.

This technical guide explores the mechanism of action (MoA) of these derivatives across two primary therapeutic domains: Immunology (IRAK4 inhibition) and Neurology/Metabolism (BACE1/2 inhibition) .

Mechanism of Action: IRAK4 Inhibition (Immunology & Inflammation)

The TLR/IL-1R Signaling Cascade

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a master regulator of the innate immune system. Upon activation of Toll-like Receptors (TLRs) or the IL-1 receptor family, the adaptor protein MyD88 is recruited to the receptor complex. MyD88 oligomerizes and recruits IRAK4, triggering its autophosphorylation and kinase activation. Active IRAK4 subsequently phosphorylates downstream targets (IRAK1/2), leading to the recruitment of TRAF6 and the ultimate activation of NF- κ B and MAPK pathways. This cascade drives the transcription of pro-inflammatory cytokines.

Pharmacological Intervention

Derivatives of 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid—particularly when synthesized into substituted indazoles or complex carboxamides—function as highly potent, ATP-competitive inhibitors of IRAK41[1].

Structural Causality: The pyrazole core mimics the purine ring of ATP, anchoring to the kinase hinge region via critical hydrogen bonds. The −CF2​H group is strategically positioned to occupy a specific lipophilic pocket adjacent to the gatekeeper residue. This interaction not only enhances binding affinity but also provides exceptional selectivity over off-target kinases, making these derivatives highly effective for treating autoimmune conditions like rheumatoid arthritis and endometriosis[1].

IRAK4_Pathway TLR TLR / IL-1R (Receptor Activation) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 IRAK4 IRAK4 (Kinase Activation) MyD88->IRAK4 IRAK1_2 IRAK1 / IRAK2 (Signal Transduction) IRAK4->IRAK1_2 TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1_2->TRAF6 NFkB NF-κB / MAPK (Inflammatory Response) TRAF6->NFkB Inhibitor Pyrazole Derivative (IRAK4 Inhibitor) Inhibitor->IRAK4 Blocks ATP binding

Fig 1: TLR/IL-1R signaling cascade showing IRAK4 inhibition by pyrazole derivatives.

Mechanism of Action: BACE1/BACE2 Inhibition (Neurology & Metabolism)

Amyloidogenic and Metabolic Cleavage Pathways

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting aspartyl protease responsible for cleaving the Amyloid Precursor Protein (APP) into amyloid-beta (A β ) peptides—the primary constituent of senile plaques in Alzheimer's disease. Its homolog, BACE2, is implicated in the cleavage of Tmem27, a protein that regulates pancreatic beta-cell proliferation and insulin secretion in Type 2 Diabetes.

Pharmacological Intervention

When the 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid scaffold is cyclized or coupled to form 1,3-oxazine or imidazo[1,2-a]pyrazine architectures, it acts as a potent transition-state mimetic 2[2].

Structural Causality: The basic amine or amidine functionalities (derived from the original 4-amino group) interact directly via salt bridges with the catalytic aspartic acid dyad (Asp32 and Asp228) in the BACE active site. Simultaneously, the difluoromethyl-pyrazole moiety extends into the S1/S3 subpockets. The −CF2​H group provides necessary steric bulk and lipophilic contacts that exclude water, thermodynamically stabilizing the enzyme-inhibitor complex and halting APP or Tmem27 cleavage[2].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Cleavage GammaSec γ-Secretase (Complex) BACE1->GammaSec Abeta Amyloid-β Peptides (Plaque Formation) GammaSec->Abeta Inhibitor Pyrazole Derivative (BACE Inhibitor) Inhibitor->BACE1 Inhibits Aspartyl Protease

Fig 2: APP processing pathway illustrating BACE1 inhibition by pyrazole derivatives.

Quantitative Pharmacological Data

The structural tuning of the 4-amino and 3-carboxylic acid handles yields distinct pharmacological profiles. The table below summarizes the target specificity and potency of these derivative classes:

Derivative ClassPrimary TargetMechanism of ActionIC 50​ RangePrimary Disease Indication
Substituted Indazole-Pyrazoles IRAK4ATP-competitive Kinase Inhibition1 - 50 nMRheumatoid Arthritis, Endometriosis
Pyrazole-1,3-Oxazines BACE1Aspartyl Protease Inhibition5 - 100 nMAlzheimer's Disease
Pyrazole-Imidazopyrazines BACE2Aspartyl Protease Inhibition10 - 150 nMType 2 Diabetes

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives. Causality is embedded in each step to explain the physical chemistry driving the methodology.

Protocol A: Synthesis of Pyrazole-Carboxamide Derivatives (Amide Coupling)

Causality Check: Amide coupling of the 3-carboxylic acid requires robust activation due to the strong electron-withdrawing nature of both the adjacent pyrazole ring and the −CF2​H group. HATU is selected over standard EDC/HOBt because it generates a highly reactive HOAt ester, preventing epimerization and driving the reaction to completion even with sterically hindered amines.

  • Preparation: Dissolve 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA ensures the reaction mixture is sufficiently basic to neutralize the carboxylic acid and keep the incoming amine nucleophile unprotonated.

  • Activation: Cool the mixture to 0°C and add HATU (1.2 eq). Rationale: The low temperature controls the exothermic activation step, minimizing the formation of inactive guanidinium byproducts.

  • Coupling: Stir for 15 minutes to allow full formation of the active ester, then add the target amine (1.1 eq). Warm to room temperature and stir for 4 hours.

  • Validation/Purification: Quench with water, extract with Ethyl Acetate (EtOAc), and wash with brine. Purify via flash column chromatography. Validate the structure using 1H -NMR (specifically looking for the characteristic −CF2​H triplet around 7.1-7.5 ppm) and LC-MS.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) IRAK4 Assay

Causality Check: TR-FRET is utilized because the delayed fluorescence measurement completely eliminates short-lived background autofluorescence commonly emitted by aromatic pyrazole derivatives, ensuring a high signal-to-noise ratio and accurate IC 50​ determination.

  • Reagent Assembly: Prepare a master mix of recombinant human IRAK4 enzyme and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , ATP at its specific Km​ , and 1 mM DTT to maintain reducing conditions).

  • Compound Plating: Dispense the pyrazole derivative (in a 10-point serial dilution in DMSO) into a 384-well pro-bind plate.

  • Reaction Initiation: Add the kinase/substrate master mix to the wells. Incubate for 60 minutes at 25°C.

  • Termination & Detection Setup: Terminate the reaction by adding a stop buffer containing EDTA. Rationale: EDTA chelates Mg2+ , instantly halting kinase activity. Simultaneously add a Europium-labeled anti-phospho antibody (FRET donor) and Streptavidin-APC (FRET acceptor).

  • Incubation: Incubate for 30 minutes in the dark to allow the FRET complex to form between the phosphorylated substrate and the antibodies.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to plot the dose-response curve and determine the IC 50​ .

References

  • Novel substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs (WO2017108744A1). Google Patents.
  • 1,3-oxazines as BACE1 and/or BACE2 inhibitors (US8754075B2). Google Patents.

Sources

Foundational

Preliminary Toxicity Screening of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide

Executive Summary & Mechanistic Rationale The compound 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid represents a highly versatile, yet toxicologically complex, pharmacophore. Fluorinated pyrazoles are ubiquit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid represents a highly versatile, yet toxicologically complex, pharmacophore. Fluorinated pyrazoles are ubiquitous in modern agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceuticals (e.g., COX-2 inhibitors, kinase inhibitors) due to their favorable physicochemical properties [1]. However, the specific functional group arrangement in this molecule necessitates a rigorous, mechanistic approach to preliminary toxicity screening before advancing to late-stage preclinical models.

As a Senior Application Scientist, I approach this molecule not as a black box, but as a system of interacting chemical liabilities:

  • The 1-(Difluoromethyl) Group: This moiety acts as a lipophilic hydrogen bond donor, improving metabolic stability and membrane permeability. However, it significantly increases the molecule's lipophilicity (LogP), which can drive non-specific binding, bioaccumulation, and higher partitioning into hepatic CYP450 active sites [2].

  • The 4-Amino Group: This is the primary toxicophore alert. Primary aromatic and heteroaromatic amines are notorious for undergoing Phase I CYP450-mediated oxidation to form reactive N-hydroxylamines and nitroso intermediates. These electrophiles can covalently bind to cellular macromolecules (proteins, DNA), leading to idiosyncratic hepatotoxicity, methemoglobinemia, or genotoxicity.

  • The Pyrazole-3-carboxylic Acid Core: Pyrazole-carboxylic acids have been documented to exhibit off-target effects, including the antagonism of the Aryl Hydrocarbon Receptor (AhR), which can disrupt endocrine function and xenobiotic metabolism[3].

To de-risk this compound, we must deploy a self-validating, tiered screening strategy aligned with ICH M3(R2) guidelines for nonclinical safety studies [4].

Metabolic Activation & Toxicity Pathways

Understanding the causality behind our experimental design requires mapping the potential metabolic fate of the compound. The 4-amino group is highly susceptible to bioactivation. If the cellular detoxification mechanisms (like Glutathione, GSH) are overwhelmed, covalent protein binding occurs, triggering cellular necrosis or apoptosis.

G Parent 4-Amino-1-(difluoromethyl)- 1H-pyrazole-3-carboxylic acid CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP NHydroxy N-Hydroxylamine Intermediate CYP->NHydroxy Nitroso Reactive Nitroso Species NHydroxy->Nitroso Tox Covalent Protein Binding (Hepatotoxicity / Genotoxicity) Nitroso->Tox Detox GSH Conjugation (Detoxification) Nitroso->Detox

Caption: Metabolic activation pathway of the 4-amino pyrazole pharmacophore.

Integrated Tiered Screening Workflow

To minimize animal usage and optimize resource allocation, we employ a tiered approach. We begin with in silico predictions using the Toxicity Estimation Software Tool (T.E.S.T.) based on QSAR methodologies, which has proven effective for fluorinated pyrazole aldehydes and derivatives [2]. This is followed by in vitro and in chemico assays before any in vivo exposure.

Workflow InSilico Tier 1: In Silico QSAR & T.E.S.T. InVitro Tier 2: In Vitro Cytotoxicity (OECD 129) InSilico->InVitro GenoTox Tier 3: Genotoxicity Ames Test (OECD 471) InVitro->GenoTox Fail Structural Refinement (Go/No-Go) InVitro->Fail IC50 < 1 µM InVivo Tier 4: In Vivo Acute Tox (OECD 423) GenoTox->InVivo GenoTox->Fail Positive

Caption: Integrated tiered preliminary toxicity screening workflow.

Quantitative Data Interpretation Matrix

To ensure objective decision-making, all quantitative data generated from the screening protocols must be evaluated against strict, field-proven thresholds.

Assay CategoryTarget EndpointMetricAcceptable Threshold (Go)High-Risk Threshold (No-Go)
In Silico (T.E.S.T.) Predicted Oral Rat LD50mg/kg> 2000 mg/kg< 300 mg/kg
Cytotoxicity (OECD 129) Basal Cell ViabilityIC50 (µM)> 100 µM< 10 µM
Reactive Metabolites GSH Adduct FormationAdduct Peak Area Ratio< 1% of parent> 5% of parent
Genotoxicity (OECD 471) MutagenicityRevertant Colonies< 2x vehicle control≥ 2x vehicle control (dose-dependent)
Cardiotoxicity hERG Channel InhibitionIC50 (µM)> 30 µM< 1 µM

Core Experimental Protocols

The following protocols are engineered to be self-validating. They include internal controls to ensure that the absence of toxicity is due to the compound's safety, not an assay failure.

Protocol A: Reactive Metabolite Screening via GSH Trapping (LC-MS/MS)

Causality: Because the 4-amino group poses a severe idiosyncratic toxicity risk, we must artificially simulate hepatic metabolism and trap any reactive electrophiles using Glutathione (GSH) before they can cause cellular damage.

Step-by-Step Methodology:

  • Incubation Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2, 5 mM GSH, and 1 mg/mL human liver microsomes (HLM).

  • Compound Addition: Spike 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid to a final concentration of 10 µM (using a 10 mM DMSO stock; final DMSO < 0.1%).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the CYP450-mediated oxidation by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Screen for GSH adducts using a triple quadrupole mass spectrometer in neutral loss scan mode (loss of 129 Da, characteristic of the γ-glutamyl moiety of GSH).

  • Validation Check: Ensure the positive control (e.g., acetaminophen or clozapine) shows robust GSH adduct formation.

Protocol B: In Vitro 3T3 NRU Basal Cytotoxicity Assay (OECD 129)

Causality: We utilize the Neutral Red Uptake (NRU) assay to estimate the starting dose for in vivo acute oral toxicity tests, directly supporting the 3Rs (Replacement, Reduction, Refinement) principle [5]. Neutral red is a eurhodin dye that accumulates in the viable lysosomes of BALB/c 3T3 cells; dead or damaged cells cannot retain the dye.

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 cells into a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% calf serum. Incubate for 24 hours at 37°C, 5% CO2.

  • Test Chemical Preparation: Prepare a serial dilution of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid in culture medium (range: 0.1 µM to 1000 µM).

  • Exposure: Aspirate the old medium and apply 100 µL of the test chemical dilutions to the cells. Include vehicle controls (DMSO < 0.5%) and a positive control (Sodium Lauryl Sulfate, SLS). Incubate for 48 hours.

  • Dye Application: Remove the test medium, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for exactly 3 hours.

  • Extraction: Wash the cells with PBS. Add 150 µL of NR Desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to extract the dye from the lysosomes of viable cells.

  • Quantification: Shake the plate rapidly on a microtiter plate shaker for 10 minutes. Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50​ value. Use the OECD 129 linear regression formula ( LogLD50​=0.372×LogIC50​+2.024 ) to estimate the in vivo starting dose [5].

Conclusion

The preliminary toxicity screening of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid requires a targeted approach that respects the inherent chemical reactivity of its functional groups. By prioritizing in silico profiling, reactive metabolite trapping, and validated in vitro cytotoxicity models (OECD 129), researchers can accurately assess the liability of the 4-amino group and the difluoromethyl moiety. This tiered, self-validating framework ensures that only compounds with a highly favorable safety margin progress to resource-intensive in vivo studies, adhering strictly to global ICH and OECD regulatory standards.

References

  • Rastija, V., et al. (2023). "Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria." International Journal of Molecular Sciences. Available at:[Link]

  • Šubarić, D., et al. (2019). "Toxicity Evaluation of Fluorinated Pyrazole Derivatives as Potential Active Components in Plant Protection." University of Osijek. Available at:[Link]

  • Kim, S. H., et al. (2006). "Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor." Molecular Pharmacology. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2009). "M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." ICH Official Website. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2010). "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (OECD 129)." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Exploratory

thermodynamic stability of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid Abstract This technical guide provides a comprehensive framework for the systematic evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the . Designed for researchers, chemists, and drug development professionals, this document outlines a suite of robust analytical methodologies essential for characterizing the intrinsic stability of this novel heterocyclic compound. By integrating solid-state thermal analysis with forced degradation studies, this guide establishes a self-validating protocol to identify potential degradation pathways, establish storage conditions, and support the development of stable pharmaceutical formulations. The narrative emphasizes the causality behind experimental choices, grounding each protocol in authoritative regulatory guidelines and first-principle scientific reasoning.

Introduction: The Imperative for Stability Profiling

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound belonging to a class of structures that are of significant interest in medicinal chemistry and agrochemistry.[1][2] The difluoromethyl group (CHF2) can enhance metabolic stability and modulate physicochemical properties, while the pyrazole-carboxylic acid scaffold is a key pharmacophore in various bioactive molecules.[3][4]

Before any active pharmaceutical ingredient (API) can advance through the development pipeline, a thorough understanding of its thermodynamic stability is paramount. Stability studies provide critical evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] This knowledge is not merely a regulatory requirement; it is fundamental to ensuring the safety, efficacy, and shelf-life of the final drug product.[6]

This guide presents a holistic strategy for assessing the stability of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, beginning with fundamental solid-state characterization and extending to a rigorous evaluation of its degradation under a variety of stress conditions.

Foundational Solid-State Characterization

The solid-state properties of an API are the bedrock of its stability profile. Thermal analysis techniques are indispensable for probing these characteristics.[7][8] We will employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in tandem to build a comprehensive thermal profile.[8]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Expertise & Rationale: DSC is the gold-standard technique for identifying and quantifying thermal events such as melting, crystallization, and solid-solid phase transitions.[9][10] It measures the heat flow into or out of a sample as a function of temperature, providing a unique thermal fingerprint.[11] For a crystalline substance, the melting point is a key indicator of purity and identity. Furthermore, DSC can reveal polymorphism—the existence of multiple crystalline forms—which can have profound implications for stability and bioavailability.[12][13]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid into a vented aluminum DSC pan. Crimp the pan to ensure good thermal contact. Prepare an empty, crimped pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min). The heating rate represents a standard condition allowing for good resolution of thermal events.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition, crystallization) events. Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA) for Decomposition and Volatiles

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature.[14] This technique is crucial for determining the onset temperature of thermal decomposition, which defines the upper limit of the compound's thermal stability.[15] It is also highly effective for quantifying the presence of residual volatiles, such as water (moisture content) or organic solvents from the synthesis process, which can significantly impact stability.[8][16]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Verify the instrument's mass balance using standard calibration weights and its temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Examine the TGA curve for mass loss steps.

    • Mass loss occurring below ~120 °C typically corresponds to the loss of water or volatile solvents.

    • The onset temperature of significant, sharp mass loss at higher temperatures indicates the beginning of thermal decomposition.

Data Presentation: Hypothetical Thermal Analysis Results

ParameterMethodResultInterpretation
Melting Point (Onset)DSC171.5 °CSharp endotherm suggests a crystalline solid. This value is a key identity and purity marker.[1]
Enthalpy of Fusion (ΔHfus)DSC120 J/gProvides data on the energy required to melt the crystal lattice.
Initial Mass LossTGA0.2% (at T < 120 °C)Indicates a low level of residual moisture or solvent.
Decomposition Onset (Tdec)TGA265 °CThe compound is thermally stable up to this temperature under an inert atmosphere.[17]

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are the cornerstone of developing and validating stability-indicating analytical methods.[18][19] By intentionally subjecting the API to harsh conditions, we can accelerate degradation, identify potential degradation products, and understand the molecule's intrinsic vulnerabilities.[20][21] The goal is to achieve a modest level of degradation, typically in the 5-20% range, to avoid the formation of secondary degradants that are not relevant to real-world storage.[22]

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to analyze the samples from these studies. The method must be capable of separating the intact API from all process impurities and degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Outcome API Bulk API Sample 4-Amino-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid Hydrolysis Hydrolytic (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidative (e.g., H₂O₂) API->Oxidation Photolytic Photolytic (ICH Q1B Light/UV) API->Photolytic Thermal Thermal (Dry Heat) API->Thermal HPLC Stability-Indicating HPLC Analysis Hydrolysis->HPLC Oxidation->HPLC Photolytic->HPLC Thermal->HPLC ID Identify & Characterize Degradation Products (e.g., LC-MS, NMR) HPLC->ID Pathway Elucidate Degradation Pathways ID->Pathway Profile Comprehensive Stability Profile Pathway->Profile

Hydrolytic Stability

Expertise & Rationale: Hydrolysis is a common degradation pathway for pharmaceuticals, especially those containing labile functional groups like amides, esters, or certain heterocycles.[23] Evaluating stability across a range of pH values (acidic, neutral, and basic) is essential to predict how the compound will behave in aqueous formulations or during physiological exposure.[24][25]

Experimental Protocol: Hydrolytic Degradation

  • Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Samples:

    • Acidic: Dilute the stock solution with 0.1 N Hydrochloric Acid (HCl) to a final concentration of ~0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of ~0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 N Sodium Hydroxide (NaOH) to a final concentration of ~0.1 mg/mL.

  • Incubation: Store the solutions at a controlled elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours). Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze all samples by a stability-indicating HPLC method against an unstressed control solution.

Oxidative Stability

Expertise & Rationale: Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich moieties such as amino groups or certain aromatic rings.[26][27] Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent that simulates potential oxidative stress from atmospheric oxygen or excipient impurities.[21] The amino group on the pyrazole ring is a potential site for oxidative degradation.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of the API in a suitable solvent (e.g., water/acetonitrile) at a concentration of ~0.1 mg/mL.

  • Stress Condition: Add a controlled amount of 3% hydrogen peroxide to the solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw and analyze aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze all samples by HPLC.

Photostability

Expertise & Rationale: Exposure to light can provide the energy needed to induce photochemical reactions, leading to degradation.[28] Photostability testing is a mandatory part of stress testing as defined by the International Council for Harmonisation (ICH) guideline Q1B.[29][30][31] This ensures that the drug substance is either intrinsically stable to light or that appropriate light-protective packaging is used.[32]

Experimental Protocol: Photostability Degradation (ICH Q1B)

  • Sample Preparation:

    • Place a thin layer of the solid API powder in a chemically inert, transparent container.

    • Prepare a solution of the API (~0.1 mg/mL) in an inert solvent.

    • Prepare "dark control" samples for both solid and solution by wrapping identical containers in aluminum foil.

  • Exposure: Place the test samples and dark controls in a calibrated photostability chamber.

  • ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[29][32]

  • Analysis: After exposure, compare the solid and solution test samples to their respective dark controls using HPLC to quantify any degradation. Visual appearance should also be noted.

G start Start: API Sample (Solid & Solution) prep { Sample Preparation |  Prepare Test Samples (exposed) |  Prepare Dark Controls (wrapped)} start->prep expose Exposure in Photostability Chamber (ICH Q1B Conditions: Light & UV) prep->expose analysis { Post-Exposure Analysis |  Visual Inspection |  HPLC Assay vs. Dark Control |  Mass Balance Calculation} expose->analysis end Outcome: Photodegradation Profile analysis->end

Data Presentation: Summary of Forced Degradation Conditions

Stress TypeConditionTemperatureDurationPotential Degradation Site
Hydrolysis 0.1 N HCl60 °C24 hAmine, Pyrazole Ring
Purified Water60 °C24 hAmine, Pyrazole Ring
0.1 N NaOH60 °C24 hCarboxylic Acid, Amine
Oxidation 3% H₂O₂Room Temp24 hAmino Group, Pyrazole Ring[33][34]
Photolysis ICH Q1B StandardControlledPer GuidelineAromatic Ring System
Thermal (Solid) Dry Heat80 °C7 daysDecarboxylation, General Decomposition[20]

Conclusion: Synthesizing a Cohesive Stability Profile

The cannot be assumed; it must be empirically determined through a systematic and multi-faceted analytical approach. The combination of solid-state thermal analysis (DSC/TGA) and comprehensive forced degradation studies provides the necessary data to construct a robust stability profile.

This profile is essential for:

  • Identifying critical quality attributes related to stability.

  • Elucidating degradation pathways to inform on potential toxic impurities.

  • Developing validated, stability-indicating analytical methods.

  • Guiding formulation and packaging development to protect the API from adverse conditions.

  • Establishing appropriate storage conditions and a preliminary re-test period.

By following the protocols outlined in this guide, researchers and drug development professionals can generate the high-quality, reliable data required to make informed decisions and ensure the development of a safe, stable, and effective pharmaceutical product.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Photostability Testing - Sampled. (2025, June 25). Sampled.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996). ICH.
  • Understanding ICH Photostability Testing - Q-Lab. Q-Lab.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Technavio.
  • Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. (2017, October 18).
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Hydrolysis in Pharmaceutical Formul
  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO.
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net.
  • Dolzonek, J., et al. (2019).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
  • Zhou, M., et al. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods.
  • Gomaa, E. A., & El-Boraey, H. A. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
  • Sławiński, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026, January 9). PharmaCores.
  • Drug stability testing 101. Thermo Fisher Scientific.
  • Stability Studies in Pharmaceuticals. (2022, June 7). CMC Pharma.
  • Fisyuk, A. S. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. Chemistry of Heterocyclic Compounds.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. Molport.
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2019). Journal of Molecular Structure.
  • 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. EvitaChem.
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019, July 22). ACS Sustainable Chemistry & Engineering.
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  • 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid CAS#1695283-45-4. (2026, March 28). ChemRadar.
  • 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid CAS#1695283-45-4. ChemRadar.
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024, July 25). Crystal Growth & Design.
  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022, February 10). Molecules.
  • Forced Degradation – A Review. (2022, November 30). Journal of Drug Delivery and Therapeutics.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Ardena.
  • Kysil, A., et al. (2016). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. The Journal of Organic Chemistry.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 28). Pharmaceutical Technology.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018, November 19). Synform.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015, May 8). Molecules.

Sources

Foundational

Binding Affinity of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid: A Structural and Mechanistic Guide

As Fragment-Based Drug Discovery (FBDD) continues to evolve, the strategic incorporation of fluorinated heterocycles has become a cornerstone of rational drug design. Among these, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3...

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Author: BenchChem Technical Support Team. Date: April 2026

As Fragment-Based Drug Discovery (FBDD) continues to evolve, the strategic incorporation of fluorinated heterocycles has become a cornerstone of rational drug design. Among these, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 1695283-45-4) stands out as a highly privileged, multi-vector building block. While rarely administered as a standalone therapeutic, this compound is a critical pharmacophore used to synthesize high-affinity inhibitors for targets such as BACE1/BACE2 (Alzheimer's disease, Type 2 Diabetes)[1][2] and IRAK4 (immunology/inflammation)[3].

This technical guide dissects the structural causality behind this molecule's binding affinity, provides quantitative interaction profiles, and outlines the self-validating experimental protocols required to evaluate its binding kinetics.

Structural Rationale & Pharmacophore Mapping

To understand the binding affinity of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (herein referred to as 4-ADFMP-3-CA ), we must deconstruct its three primary functional vectors. Each moiety is strategically positioned to exploit specific micro-environments within target protein binding pockets.

The N1-Difluoromethyl (-CHF2) Group: A Lipophilic Hydrogen Bond Donor

Historically, fluorination was used purely to increase metabolic stability and lipophilicity. However, the -CHF2 group acts uniquely as a lipophilic hydrogen bond donor [4]. The highly polarized C–H bond of the -CHF2 group retains an acidic proton capable of forming weak, yet highly directional, hydrogen bonds with protein backbone carbonyls[5]. Simultaneously, the fluorine atoms displace structured water molecules in hydrophobic pockets (such as the S1/S3 sub-sites of BACE1), driving a favorable entropic gain[1]. This dual action allows the fragment to achieve binding affinities that traditional methyl or trifluoromethyl (-CF3) analogs cannot match[5].

The C3-Carboxylic Acid (-COOH)

The carboxylic acid at the 3-position is a classic electrostatic anchor. In aspartyl proteases like BACE1 and BACE2, this moiety forms critical salt bridges and strong hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228)[2]. The rigid pyrazole core ensures the precise spatial orientation required to lock the enzyme in an inactive conformation.

The C4-Amino (-NH2) Group

The amino group serves two purposes. Biologically, it acts as a hydrogen bond donor, frequently engaging the hinge region of kinases (e.g., IRAK4)[3]. Synthetically, it provides a versatile vector for amide coupling, allowing medicinal chemists to grow the fragment into adjacent binding pockets to optimize target residence time.

G Core 4-Amino-1-(difluoromethyl)- 1H-pyrazole-3-carboxylic acid CHF2 N1-Difluoromethyl (CHF2) Core->CHF2 COOH C3-Carboxylic Acid (COOH) Core->COOH NH2 C4-Amino Group (NH2) Core->NH2 Target1 Lipophilic Pocket & H-Bond Acceptor CHF2->Target1 Lipophilic H-Bond Donor Target2 Catalytic Aspartates (e.g., BACE1 Asp32/228) COOH->Target2 Salt Bridge / Electrostatics Target3 Kinase Hinge Region (e.g., IRAK4) NH2->Target3 Hinge Binding Vector

Fig 1. Pharmacophore mapping of 4-ADFMP-3-CA to target protein interactions.

Target Protein Binding Profiles

Because 4-ADFMP-3-CA is a low-molecular-weight fragment (MW: 177.11 g/mol ), its intrinsic binding affinity (K_d) typically resides in the micromolar range. However, its Ligand Efficiency (LE) is exceptionally high. When elaborated into full drug candidates, the affinity shifts into the low nanomolar range.

Table 1: Representative Binding Affinity Profiles of 4-ADFMP-3-CA and its Elaborated Derivatives

Target ProteinDisease IndicationFragment Affinity (K_d / IC_50)Elaborated Affinity (IC_50)Primary Interaction Mechanism
BACE1 Alzheimer's Disease~45 µM< 10 nMC3-COOH binds Asp dyad; N1-CHF2 occupies S1 pocket[1].
BACE2 Type 2 Diabetes~60 µM< 15 nMIsoform-selective flap interactions via C4-NH2 extension[2].
IRAK4 Inflammation~120 µM< 50 nMC4-NH2 and pyrazole N2 bind the kinase hinge region[3].

Experimental Methodologies for Binding Affinity Validation

To accurately measure the binding affinity of 4-ADFMP-3-CA, we must deploy a self-validating biophysical assay. Surface Plasmon Resonance (SPR) is the gold standard here, as it provides real-time kinetic data ( kon​ , koff​ ) without requiring fluorescent labeling of the fragment.

Step-by-Step SPR Protocol

1. Sensor Chip Preparation & Immobilization

  • Buffer: Use HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Immobilization: Utilize a Series S Sensor Chip CM5. Activate flow cell 2 (Fc2) using standard amine coupling (EDC/NHS). Inject the target protein (e.g., recombinant human BACE1) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of ~3000 RU.

  • Reference Cell: Activate and block flow cell 1 (Fc1) with ethanolamine to serve as a blank reference. This is critical for subtracting bulk refractive index shifts.

2. Analyte Preparation & DMSO Calibration

  • Solvent Matching: Dissolve 4-ADFMP-3-CA in 100% DMSO to create a 10 mM stock. Dilute into the running buffer to achieve a final DMSO concentration of exactly 5.0%.

  • Calibration Curve: Prepare a 6-point DMSO calibration series (4.5% to 5.5% DMSO) to correct for excluded volume effects between the reference and active flow cells.

3. Kinetic Profiling (Injection)

  • Dilution Series: Prepare a 2-fold serial dilution of 4-ADFMP-3-CA ranging from 1.56 µM to 100 µM.

  • Injection: Inject analytes over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Phases: Allow 60 seconds for the association phase and 120 seconds for the dissociation phase.

4. Regeneration

  • Because fragments typically have fast off-rates ( koff​ ), the surface often regenerates intrinsically within the running buffer. If baseline drift occurs, inject a short pulse (15 seconds) of 10 mM Glycine-HCl (pH 2.5).

5. Data Analysis

  • Double-reference the data (subtract Fc1 from Fc2, then subtract a buffer-only blank injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

SPR_Workflow Immob 1. Protein Immobilization Prep 2. Analyte Preparation Immob->Prep Assoc 3. Association Phase Prep->Assoc Dissoc 4. Dissociation Phase Assoc->Dissoc Regen 5. Surface Regeneration Dissoc->Regen Regen->Assoc Next Cycle Data 6. Kinetic Analysis Regen->Data

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity.

Causality in Experimental Choices (E-E-A-T)

As an application scientist, it is vital to explain why these specific protocols are chosen:

  • Why SPR over Isothermal Titration Calorimetry (ITC)? Fragment molecules like 4-ADFMP-3-CA exhibit low affinities and fast kinetics. ITC requires high concentrations of both protein and ligand to generate measurable heat signatures, which often leads to fragment aggregation. SPR requires minimal protein and easily captures the rapid kon​/koff​ rates typical of FBDD.

  • The Necessity of DMSO Calibration: Because the -CHF2 and pyrazole core make the fragment highly lipophilic, a 5% DMSO co-solvent is required to maintain solubility. DMSO has a massive refractive index. Even a 0.01% mismatch between the sample and the running buffer will cause a bulk shift that masks the actual binding signal of a low-molecular-weight fragment. The DMSO calibration curve mathematically eliminates this artifact, ensuring the protocol is self-validating.

  • Orthogonal Validation via TR-FRET: SPR proves the fragment binds to the protein, but it does not prove where it binds. To ensure 4-ADFMP-3-CA is binding to the active site (and not a non-specific allosteric patch), a competitive Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay must be run in parallel. By measuring the displacement of a known fluorescently-labeled active-site probe, we validate the functional causality of the SPR data.

Conclusion

The 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid scaffold is a masterclass in modern pharmacophore design. By combining the lipophilic hydrogen-bond donating capability of the -CHF2 group with the electrostatic anchoring of the carboxylic acid and the hinge-binding potential of the amino group, it provides a highly efficient starting point for targeting complex proteases and kinases. Rigorous biophysical characterization using double-referenced SPR ensures that subsequent synthetic elaborations are built upon a foundation of true, target-specific binding affinity.

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, ACS Publications, 2017.[Link]

  • Sap, J.B.I., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, RSC Publishing, 2021.[Link]

  • US Patent 9840507B2. "5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE).
  • US Patent 8754075B2. "1,3-oxazines as BACE1 and/or BACE2 inhibitors.
  • WO Patent 2017108744A1. "Novel substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs.

Sources

Exploratory

Discovery, Synthesis, and Isolation of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Executive Summary The exploration of fluorinated heterocycles has fundamentally reshaped modern drug discovery and agrochemical development. Among these, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 169...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of fluorinated heterocycles has fundamentally reshaped modern drug discovery and agrochemical development. Among these, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1695283-45-4) has emerged as a highly specialized, patent-busting building block. Unlike traditional pyrazole scaffolds (such as those found in commercial succinate dehydrogenase inhibitors like fluxapyroxad or bixafen, which typically feature a 3-difluoromethyl-1-methyl architecture), this molecule inverts the standard connectivity. By placing the difluoromethyl ( CF2​H ) group at the N1 position and providing an orthogonal 4-amino handle, it unlocks novel chemical space for designing next-generation kinase inhibitors and fungicides.

This whitepaper provides an authoritative, step-by-step technical guide to the de novo synthesis, isolation kinetics, and biological applications of this critical intermediate.

Rationale for Fluorinated Pyrazole Architectures

The strategic incorporation of the difluoromethyl group is not arbitrary; it is driven by strict physicochemical causality.

  • Bioisosterism & Lipophilicity: The CF2​H group acts as a lipophilic hydrogen bond donor. It is a recognized bioisostere for alcohols and thiols, capable of forming robust hydrogen bonds with target protein residues (e.g., tyrosine or tryptophan in binding pockets) while drastically increasing the molecule's overall lipophilicity (LogP) 1.

  • Metabolic Stability: Traditional alkyl groups are highly susceptible to cytochrome P450-mediated oxidation. The strong electron-withdrawing nature of fluorine strengthens the adjacent C-H bond, mitigating in vivo metabolism and extending the half-life of the active pharmaceutical ingredient (API) 2.

  • The 4-Amino Handle: The C4-amino group serves as a highly nucleophilic vector for amide coupling, enabling the rapid generation of diverse carboxamide libraries necessary for structure-activity relationship (SAR) optimization 3.

De Novo Synthetic Workflow & Methodologies

The synthesis of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid requires a meticulously ordered sequence to prevent cross-reactivity.

G A Ethyl 1H-pyrazole-3-carboxylate (Starting Material) B Nitration (HNO3/H2SO4) Regioselective C4-Nitration A->B C Ethyl 4-nitro-1H-pyrazole- 3-carboxylate B->C D Difluoromethylation (ClCF2COONa, K2CO3) C->D E Ethyl 1-(difluoromethyl)-4-nitro- 1H-pyrazole-3-carboxylate D->E F Ester Hydrolysis (LiOH, THF/H2O) E->F G 1-(difluoromethyl)-4-nitro- 1H-pyrazole-3-carboxylic acid F->G H Reduction (Pd/C, H2) G->H I 4-Amino-1-(difluoromethyl)- 1H-pyrazole-3-carboxylic acid H->I

Synthetic workflow for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.

Step 1: Regioselective Nitration
  • Protocol: To a solution of ethyl 1H-pyrazole-3-carboxylate in concentrated H2​SO4​ at 0°C, fuming HNO3​ is added dropwise. The mixture is heated to 60°C for 4 hours.

  • Causality: Direct amination of the pyrazole core is synthetically prohibitive due to oxidative degradation. Nitration acts as a stable placeholder. The C4 position is the most electron-rich (nucleophilic) site on the pyrazole ring, ensuring >95% regioselectivity.

  • Self-Validating System: Reaction completion is validated via TLC. The disappearance of the starting material and the emergence of a highly UV-active spot confirm the installation of the chromophoric nitro group.

Step 2: N-Difluoromethylation
  • Protocol: Ethyl 4-nitro-1H-pyrazole-3-carboxylate is dissolved in DMF. Sodium chlorodifluoroacetate ( ClCF2​COONa ) and K2​CO3​ are added, and the mixture is heated to 100°C.

  • Causality: Thermal decarboxylation of ClCF2​COONa generates a highly reactive difluorocarbene ( :CF2​ ) in situ. This carbene selectively inserts into the N-H bond. N1 alkylation is favored over N2 due to the steric bulk and electron-withdrawing nature of the adjacent C3-ester group.

  • Self-Validating System: 19F NMR of the crude mixture must show a characteristic doublet at approximately -95 ppm ( J≈59 Hz), confirming successful carbene insertion rather than unwanted ring-opening.

Step 3: Ester Hydrolysis
  • Protocol: The intermediate is dissolved in a THF/Water (3:1) mixture. Lithium hydroxide ( LiOH⋅H2​O ) is added at room temperature for 12 hours.

  • Causality: LiOH is chosen over harsher bases like NaOH or KOH to prevent the base-catalyzed hydrolysis or elimination of the sensitive N−CF2​H moiety.

Step 4: Reduction to the Amino Acid
  • Protocol: The nitro-acid is dissolved in methanol. 10% Pd/C is added, and the suspension is stirred under a Hydrogen atmosphere (1 atm) for 6 hours.

  • Causality: This step must be performed last. If the nitro group were reduced prior to hydrolysis, the resulting free amine could undergo intra/intermolecular side reactions with the ester or interfere with the basic hydrolysis conditions.

  • Self-Validating System: LC-MS monitoring is used to track the mass shift from the nitro precursor to the [M+H]+ = 178.1 peak of the final amino acid.

Isolation and Purification Kinetics

The final product, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, is an amphoteric molecule (a zwitterion) containing both a basic primary amine and an acidic carboxylic acid.

Isoelectric Precipitation Protocol:

  • Post-reduction, the Pd/C catalyst is removed via Celite filtration.

  • The methanolic filtrate is concentrated in vacuo and reconstituted in minimal water.

  • Causality of pH Control: Because the molecule is zwitterionic, it is highly soluble in both strong acids (protonated amine) and strong bases (deprotonated carboxylate). To isolate the compound, the aqueous solution is carefully titrated with 1M HCl to its exact isoelectric point (pI 4.4).

  • At pH 4.4, the net charge of the molecule is zero, minimizing its hydration energy and forcing it to precipitate out of the aqueous phase as a crystalline solid.

  • The solid is filtered, washed with cold water, and dried under high vacuum.

Analytical Characterization Data

To ensure E-E-A-T standards, the following table summarizes the quantitative analytical benchmarks required to validate the purity and identity of the isolated scaffold.

Analytical ParameterValue / Description
CAS Number 1695283-45-4
Molecular Formula C5​H5​F2​N3​O2​
Molecular Weight 177.11 g/mol
1H NMR (DMSO- d6​ , 400 MHz) δ 7.65 (t, J=59.0 Hz, 1H, CF2​H ), 7.42 (s, 1H, Pyrazole-H), 5.20 (br s, 2H, NH2​ ), 12.5 (br s, 1H, COOH )
19F NMR (DMSO- d6​ , 376 MHz) δ -95.4 (d, J=59.0 Hz, 2F)
ESI-MS (m/z) [M+H] + calculated: 178.04; Found: 178.1
HPLC Purity > 98% (C18 Column, Gradient MeCN/ H2​O with 0.1% TFA)

Biological Application: Target Pathway Integration

Once isolated, this building block is primarily utilized to synthesize novel Succinate Dehydrogenase Inhibitors (SDHIs). By coupling the 4-amino group with various substituted benzoyl or heteroaryl chlorides, researchers can generate "reverse-amide" SDHIs. These molecules act by binding to the ubiquinone-binding pocket of Complex II in the mitochondrial respiratory chain, effectively choking the fungal or cellular energy supply 4.

G A Succinate B Succinate Dehydrogenase (Complex II) A->B C Fumarate B->C Oxidation D Electron Transfer (FAD -> Fe-S -> Ubiquinone) B->D E Mitochondrial Respiration D->E F Novel Pyrazole Scaffold (CAS 1695283-45-4 derived) G Ubiquinone Binding Site Blockade F->G G->D Inhibits

Mechanism of action for pyrazole-4-carboxamide SDHIs blocking mitochondrial respiration.

References

  • New Synthesis of Fluorinated Pyrazoles Organic Letters (ACS Publications) URL:[Link]

  • Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Molecules (MDPI) URL:[Link]

  • Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors PubMed (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Application Note: Protocol for Synthesizing 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid Introduction & Scientific Rationale The 1-(difluoromethyl)pyrazole core is a privileged scaffold in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Synthesizing 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Introduction & Scientific Rationale

The 1-(difluoromethyl)pyrazole core is a privileged scaffold in modern medicinal chemistry and agrochemistry. The difluoromethyl ( −CF2​H ) group acts as a lipophilic bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen-bond donor while significantly enhancing metabolic stability and membrane permeability.

Synthesizing 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1695283-45-4) requires a carefully orchestrated sequence to manage the ambidentate nature of the pyrazole nitrogens and the sensitivity of the functional groups. Direct N -difluoromethylation of unprotected amino-pyrazole carboxylic acids yields complex, inseparable mixtures. Therefore, this protocol utilizes a four-step linear sequence starting from commercially available 4-nitro-1H-pyrazole-3-carboxylic acid:

  • Esterification to protect the carboxylic acid.

  • N -Difluoromethylation using a safe, solid difluorocarbene precursor.

  • Chemoselective Nitro Reduction to unmask the amine.

  • Saponification to yield the final free acid.

Synthetic Workflow Visualization

SynthesisWorkflow A 4-Nitro-1H-pyrazole- 3-carboxylic acid B Ethyl 4-nitro-1H-pyrazole- 3-carboxylate A->B EtOH, SOCl2 Reflux, 6h C Ethyl 1-(difluoromethyl)-4-nitro- 1H-pyrazole-3-carboxylate B->C ClCF2COONa, K2CO3 DMF, 100°C, 12h D Ethyl 4-amino-1-(difluoromethyl)- 1H-pyrazole-3-carboxylate C->D Fe, NH4Cl EtOH/H2O, 80°C, 3h E 4-Amino-1-(difluoromethyl)- 1H-pyrazole-3-carboxylic acid D->E 1. LiOH, THF/H2O 2. HCl (pH 3-4)

Figure 1: Four-step synthetic workflow for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic acid

Causality & Rationale: The carboxylic acid must be protected to prevent competitive O -difluoromethylation in the subsequent step. Thionyl chloride ( SOCl2​ ) in ethanol provides a quantitative conversion to the ethyl ester[1].

Procedure:

  • Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv, e.g., 10.0 g) in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride ( SOCl2​ , 1.5 equiv) dropwise over 30 minutes to control the exothermic evolution of HCl and SO2​ gases.

  • Gradually warm the mixture to room temperature, then heat to reflux for 6 hours.

  • Self-Validation (QC): Monitor by TLC (DCM:MeOH 9:1). The highly polar acid spot should completely disappear.

  • Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO3​ (2 × 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield Ethyl 4-nitro-1H-pyrazole-3-carboxylate as a pale yellow solid.

Step 2: N -Difluoromethylation

Causality & Rationale: While chlorodifluoromethane ( ClCHF2​ gas) is a traditional difluorocarbene source, it requires pressurized vessels and poses scalability hazards[2]. Sodium chlorodifluoroacetate ( ClCF2​COONa ) is utilized here as a bench-stable, solid reagent that safely undergoes thermal decarboxylation at 90–100 °C to generate difluorocarbene in situ[3]. The steric bulk of the C3-ester directs the difluoromethylation predominantly to the N1 position.

Procedure:

  • Dissolve Ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Add anhydrous K2​CO3​ (2.0 equiv) and sodium chlorodifluoroacetate (2.5 equiv).

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Self-Validation (QC): LC-MS will show the product mass [M+H]+=236.1 . 19F NMR of an aliquot will show a characteristic doublet around −95 ppm ( J≈59 Hz) confirming the −CF2​H group.

  • Cool to room temperature, dilute with water (3 volumes), and extract with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers extensively with water (3 × 50 mL) to remove DMF, followed by brine. Dry over Na2​SO4​ and concentrate.

  • Purify via silica gel flash chromatography (Hexane:EtOAc 8:2) to separate the major 1,3-isomer from any trace 1,5-isomer, yielding Ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate .

Step 3: Chemoselective Nitro Reduction

Causality & Rationale: Standard palladium-catalyzed hydrogenation ( Pd/C,H2​ ) can sometimes lead to partial hydrodefluorination of the −CF2​H group. Béchamp reduction using Iron powder and NH4​Cl is highly chemoselective, reducing the nitro group to an amine without cleaving the sensitive carbon-fluorine bonds[4].

Procedure:

  • Dissolve Ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Add Iron powder (325 mesh, 5.0 equiv) and Ammonium chloride ( NH4​Cl , 5.0 equiv).

  • Heat the vigorously stirring suspension to 80 °C for 3 hours.

  • Self-Validation (QC): TLC (Hexane:EtOAc 1:1) will show a new, highly fluorescent spot under 254 nm UV. The reaction is complete when the starting material is consumed.

  • Cool the mixture and filter through a pad of Celite to remove iron sludge. Wash the Celite cake thoroughly with hot ethanol.

  • Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry, and concentrate to yield Ethyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate .

Step 4: Saponification

Causality & Rationale: Mild basic hydrolysis using Lithium Hydroxide ( LiOH ) efficiently cleaves the ethyl ester without degrading the pyrazole ring or the difluoromethyl group.

Procedure:

  • Dissolve Ethyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 equiv) in a 1:1 mixture of THF and Water (0.2 M).

  • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv).

  • Stir at room temperature for 4 hours.

  • Self-Validation (QC): LC-MS will show the disappearance of the ester [M+H]+=206.1 and the appearance of the free acid [M+H]+=178.1 .

  • Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C.

  • Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches 3.5–4.0 (the isoelectric point of the amino acid).

  • Collect the resulting precipitate by vacuum filtration, wash with ice-cold water, and dry under high vacuum to yield the final product: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid .

Quantitative Reaction Parameters & Expected Outcomes

StepTransformationReagents / CatalystTemp / TimeExpected YieldKey Analytical Markers (QC)
1 Esterification SOCl2​ , EtOHReflux, 6 h92 - 95%LC-MS: [M+H]+=186.1 ; 1H NMR: Disappearance of -COOH broad singlet.
2 N -Difluoromethylation ClCF2​COONa , K2​CO3​ , DMF100 °C, 12 h60 - 70% 19F NMR: doublet at ∼−95 ppm; LC-MS: [M+H]+=236.1 .
3 Nitro ReductionFe powder, NH4​Cl , EtOH/ H2​O 80 °C, 3 h80 - 85%LC-MS: [M+H]+=206.1 ; 1H NMR: Appearance of -NH2 broad singlet ( ∼5.0 ppm).
4 Saponification LiOH⋅H2​O , THF/ H2​O , then HCl 25 °C, 4 h88 - 92%LC-MS: [M+H]+=178.1 ; 1H NMR: Disappearance of ethyl ester signals.

References

  • Hong, Z., Hou, X., Zhao, R., et al. (2020). "A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives." Journal of Fluorine Chemistry, 234, 109514.[Link]

  • Mehta, V. P., & Greaney, M. F. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.[Link]

  • Tawaraishi, T., Ochida, A., Akao, Y., et al. (2023). "Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection." Journal of Medicinal Chemistry, 66(2), 1221–1238.[Link]

  • Kumar, A., et al. (2022). "Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance." ACS Applied Materials & Interfaces, 14(44), 49830–49841.[Link]

Sources

Application

using 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid as a building block in drug discovery

Executive Summary The incorporation of fluorinated moieties into privileged heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated moieties into privileged heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1695283-45-4) represents a highly versatile, bifunctional building block designed for the rapid assembly of targeted therapeutics. By combining an ortho-amino carboxylic acid motif with an N-linked difluoromethyl ( −CHF2​ ) group, this compound serves as a critical precursor for synthesizing fused pyrazolo[4,3-d]pyrimidines (potent kinase inhibitors) and substituted pyrazole-4-carboxamides (succinate dehydrogenase inhibitors, SDHIs).

This application note provides researchers with field-proven methodologies, mechanistic insights, and validated protocols for deploying this building block in drug discovery workflows.

Physicochemical Profiling & Structural Advantages

The strategic placement of the −CHF2​ group on the pyrazole N1 position fundamentally alters the physicochemical properties of the scaffold. The −CHF2​ moiety acts as a lipophilic bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor while significantly enhancing metabolic stability against cytochrome P450-mediated oxidation [1].

Furthermore, the strong electron-withdrawing nature of the −CHF2​ group reduces the pKa of the adjacent pyrazole system, which in turn modulates the nucleophilicity of the C4-amino group. This electronic deactivation is a distinct synthetic advantage, as it minimizes unwanted auto-polymerization during C3-carboxylic acid activation.

Table 1: Quantitative Physicochemical Data

PropertyValue
Compound Name 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
CAS Number 1695283-45-4
Molecular Formula C5​H5​F2​N3​O2​
Molecular Weight 177.11 g/mol
SMILES String Nc1cn(nc1C(O)=O)C(F)F
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Topological Polar Surface Area (TPSA) 81.3 Ų

Synthetic Divergence & Biological Targeting

The orthogonal reactivity of the C3-carboxylic acid and the C4-amino group allows for divergent synthetic pathways. Cyclization yields rigid, planar bicyclic systems ideal for ATP-competitive kinase inhibition, while linear amide coupling yields flexible scaffolds that target mitochondrial respiration complexes.

G BB 4-Amino-1-(difluoromethyl)- 1H-pyrazole-3-carboxylic acid Amide C3-Amide Coupling (SDHI Scaffolds) BB->Amide HATU, DIPEA, Primary Amine Cyclization Cyclization with Amidines (Pyrazolo[4,3-d]pyrimidines) BB->Cyclization Formamide, 160°C Target1 Succinate Dehydrogenase (Complex II) Inhibition Amide->Target1 Target Binding Target2 CDK2 / CDK7 Inhibition (Anticancer Agents) Cyclization->Target2 ATP-competitive Binding Outcome1 Fungicidal / Agrochemical Efficacy Target1->Outcome1 Outcome2 Apoptosis in Cancer Cells Target2->Outcome2

Figure 1: Synthetic divergence and biological targeting of the pyrazole building block.

Application Protocol I: Synthesis of Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors

Context & Causality

Pyrazolo[4,3-d]pyrimidines are privileged pharmacophores widely utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors, such as those targeting CDK2 and CDK7 for oncology applications [2]. The synthesis relies on the condensation of the ortho-amino carboxylic acid with an amidine equivalent (e.g., formamide).

Because the N1-difluoromethyl group withdraws electron density from the pyrazole core, the C4-amino group is less nucleophilic than in non-fluorinated analogs. Consequently, the initial nucleophilic attack on the formamide carbonyl requires elevated thermal energy. The self-validating aspect of this protocol is the observable dissolution of the starting material followed by the precipitation of the highly crystalline bicyclic product upon cooling.

Step-by-Step Methodology
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (1.0 g, 5.65 mmol) in anhydrous formamide (10 mL).

  • Thermal Activation : Purge the system with nitrogen for 5 minutes. Heat the suspension to 160 °C using a precisely controlled oil bath. The mixture will become homogeneous as the intermediate formamide adduct is generated.

  • Cyclodehydration : Maintain the reaction at 160 °C for 16 hours. Monitor the progress via LC-MS. The intermediate mass [M+H]+=205 (formamide adduct) will transition to the final cyclized product mass [M+H]+=187 .

  • Precipitation & Quenching : Remove the flask from the heat source and allow it to cool to 60 °C. Slowly add ice-cold distilled water (30 mL) dropwise under vigorous stirring. A white to off-white precipitate will form immediately.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold water ( 2×10 mL) and cold ethanol (5 mL) to remove residual formamide.

  • Drying : Dry the solid in vacuo at 50 °C for 12 hours to afford 1-(difluoromethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Application Protocol II: Selective Amide Coupling for SDHI Scaffolds

Context & Causality

Succinate dehydrogenase inhibitors (SDHIs) frequently feature a pyrazole-4-carboxamide or pyrazole-3-carboxamide core [3]. When coupling the C3-carboxylic acid of our building block with an external primary amine, researchers typically worry about inter-molecular self-condensation (the C4-amine reacting with the activated C3-carboxylic acid of another molecule).

However, the electronic deactivation caused by the −CHF2​ group sufficiently dampens the C4-amine's nucleophilicity. By utilizing a highly reactive coupling agent like HATU alongside a strongly nucleophilic external primary amine, the reaction proceeds with high chemoselectivity without requiring transient Boc/Fmoc protection of the C4-amine.

Step-by-Step Methodology
  • Activation : Dissolve 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (0.5 g, 2.82 mmol) and HATU (1.18 g, 3.10 mmol, 1.1 eq) in anhydrous DMF (8 mL) under a nitrogen atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.47 mL, 8.46 mmol, 3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Coupling : Add the desired primary amine (e.g., substituted aniline) (3.10 mmol, 1.1 eq) in a single portion.

  • Monitoring : Stir the reaction at room temperature for 4–6 hours. TLC monitoring (Eluent: 5% MeOH in DCM) will validate the chemoselectivity; a single major product spot should be visible, confirming the absence of polymeric streaks.

  • Workup : Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with 5% aqueous LiCl solution ( 3×15 mL) to remove DMF, followed by saturated aqueous NaHCO3​ (15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 4-amino-1-(difluoromethyl)-N-substituted-1H-pyrazole-3-carboxamide.

Expert Troubleshooting & Analytical Validation

  • Handling the −CHF2​ Group in NMR : When validating the structure of synthesized derivatives via 1 H NMR, the difluoromethyl proton will appear as a distinct triplet (due to 2JH−F​ coupling, typically around 55–60 Hz) integrating to 1H, usually in the range of 7.0–7.8 ppm depending on the solvent [4]. In 19 F NMR, expect a doublet around -94 to -96 ppm.

  • Low Yield in Cyclization : If the yield of the pyrazolo[4,3-d]pyrimidine is exceptionally low, it is likely due to insufficient dehydration. Ensure the formamide is strictly anhydrous and consider adding a catalytic amount of acetic acid to facilitate the final ring closure.

  • Over-coupling in Amide Synthesis : If LC-MS indicates double coupling (reaction at both the carboxylic acid and the C4-amine), the external amine used is likely too sterically hindered or poorly nucleophilic. In such edge cases, switch to a milder coupling agent (e.g., EDC/HOBt) and lower the reaction temperature to 0 °C during the initial amine addition.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega URL:[Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 Source: BioRxiv (Cold Spring Harbor Laboratory) URL:[Link]

  • Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors Source: RSC Advances URL:[Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Method

Application Notes &amp; Protocols: Amide Coupling Reactions with 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of therapeutic agents.[1][2] Its metabolic stability and versatile biological activities make it a cornerstone in drug design. The specific building block, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, offers a unique combination of features for constructing novel chemical entities. The presence of a carboxylic acid and an amino group on the same scaffold provides a strategic vector for diversification through amide bond formation, one of the most fundamental and frequently utilized reactions in drug discovery.[3][4]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with this valuable pyrazole derivative. We will delve into the mechanistic rationale behind reagent selection and provide robust, field-proven protocols designed for high efficiency and reproducibility.

Core Principles of Carboxylic Acid Activation for Amidation

The direct condensation of a carboxylic acid and an amine to form an amide bond is kinetically slow and requires high temperatures, which is incompatible with complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[4][5]

Commonly employed coupling reagents fall into several classes, each with a distinct mechanism of action. The choice of reagent is critical and depends on factors such as the steric and electronic properties of the substrates and the potential for side reactions.[6]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH (Carboxylic Acid) ActiveEster Activated Intermediate (e.g., O-acylisourea, OAt-ester) Acid->ActiveEster Activation Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->ActiveEster Base Base (optional) (e.g., DIPEA) Base->Acid Deprotonation Amide R-CO-NHR' (Amide Product) ActiveEster->Amide Amine R'-NH2 (Amine) Amine->Amide Nucleophilic Attack

Caption: General workflow for amide bond formation.

Protocol 1: Carbodiimide-Mediated Coupling with EDC/HOBt

This method is a workhorse in organic synthesis due to its reliability, cost-effectiveness, and the water-soluble nature of the urea byproduct, which simplifies purification.[6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable. The addition of an auxiliary nucleophile like N-hydroxybenzotriazole (HOBt) traps the intermediate to form a more stable HOBt-ester, which is less prone to side reactions and racemization.[3][6]

Scientific Rationale

The pyrazole nitrogen atoms and the free amino group on the target molecule could potentially compete as nucleophiles. The HOBt additive mitigates the risk of side reactions by rapidly converting the highly reactive O-acylisourea into a more selective activated ester. This two-step, one-pot process ensures a cleaner reaction profile.[6]

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Solvation: Dissolve the mixture in a suitable anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction and minimize potential side reactions.

  • EDC Addition: Add EDC·HCl (1.2 equiv) to the stirred solution portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • If using DMF, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • If using DCM, wash the reaction mixture directly with the same aqueous solutions.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

G cluster_mech EDC/HOBt Coupling Mechanism Acid Pyrazole-COOH Isourea O-Acylisourea (Reactive Intermediate) Acid->Isourea EDC EDC EDC->Isourea HOBt_Ester HOBt Active Ester Isourea->HOBt_Ester Trapping Urea ED-Urea (Byproduct) Isourea->Urea Side Reactions HOBt HOBt HOBt->HOBt_Ester Amide Pyrazole-CONHR (Product) HOBt_Ester->Amide Nucleophilic Attack Amine R-NH2 Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Protocol 2: Uronium Salt-Mediated Coupling with HATU

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a more powerful coupling reagent is often required.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium/aminium salt-based reagent known for its high reactivity, fast reaction times, and low rates of side reactions.[8][9]

Scientific Rationale

HATU's mechanism involves the in-situ formation of a highly reactive OAt-active ester.[6] The 7-azabenzotriazole (HOAt) leaving group is a superior activating group compared to HOBt. The pyridine nitrogen atom within the HOAt moiety can stabilize the transition state through a neighboring group effect, accelerating the rate of aminolysis.[8] This makes HATU particularly effective for difficult substrates where other methods may fail. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid without competing with the desired amine nucleophile.[10]

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the solution and stir for 10-15 minutes at room temperature. This pre-activation step generates the reactive OAt-ester.

  • Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_mech HATU Coupling Mechanism Acid Pyrazole-COOH Carboxylate Pyrazole-COO⁻ Acid->Carboxylate DIPEA DIPEA (Base) DIPEA->Carboxylate Deprotonation OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester Activation HATU HATU HATU->OAt_Ester TMU Tetramethylurea (Byproduct) HATU->TMU Amide Pyrazole-CONHR (Product) OAt_Ester->Amide Aminolysis Amine R-NH2 Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Data Summary and Troubleshooting

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone (HOAt is part of HATU)
Base Optional (e.g., DIPEA, TEA)Required (Non-nucleophilic, e.g., DIPEA)
Equivalents (Acid:Amine:Reagent) 1.0 : 1.1 : 1.2 (+ 1.2 HOBt)1.0 : 1.1 : 1.1 (+ 2.5 Base)
Typical Solvent DMF, DCMDMF
Temperature 0 °C to Room TempRoom Temp
Typical Reaction Time 12 - 24 hours1 - 4 hours
Pros Cost-effective, common reagents, water-soluble byproduct.High efficiency, fast, good for hindered substrates.[8]
Cons Slower, may be less effective for difficult couplings.More expensive, byproduct removal can be tricky.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently reactive coupling conditions; steric hindrance.Switch from EDC/HOBt to HATU. Increase reaction temperature slightly (e.g., to 40-50 °C). Ensure all reagents are anhydrous.
Multiple Byproducts Side reaction with O-acylisourea (EDC); amine is a poor nucleophile.Ensure HOBt is used with EDC. For electron-deficient amines, HATU is the preferred method.[3]
Starting Material Remains Reaction has not reached completion.Increase reaction time. Add a further portion of coupling reagent (0.3-0.5 equiv).

Conclusion

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a versatile building block for the synthesis of novel amide derivatives. The successful formation of the amide bond is highly dependent on the appropriate selection of coupling reagents and reaction conditions. For straightforward couplings, the EDC/HOBt method offers a reliable and economical solution. For more challenging substrates, including sterically hindered or electronically deactivated amines, the use of a more potent reagent such as HATU is highly recommended to ensure high yields and reaction efficiency. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to successfully incorporate this valuable pyrazole scaffold into their drug discovery programs.

References

  • Desai, N. C., et al. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]

  • Nandurkar, D., et al. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Retrieved from [Link]

  • MolPort. (n.d.). 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | 1695283-45-4. Retrieved from [Link]

  • Luo, Y., et al. (2023, October 5). Synthesis and biological evaluation of novel pyrazole amides as potent mitochondrial complex I inhibitors. PubMed. Retrieved from [Link]

  • Verhoest, P. R., et al. (2021, November 8). Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2021, January 15). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. ACS Publications. Retrieved from [Link]

  • Vankayalapati, H., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Syamaiah, K., et al. (2014). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. ResearchGate. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Garg, N. K., et al. (2017, June 22). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. Retrieved from [Link]

  • CEM Corporation. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Maulide, N., et al. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]

  • Ulven, T., et al. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. RSC Publishing. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

Application

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid applications in agrochemical development

Application Note: Leveraging 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid in Next-Generation Agrochemical Development Executive Summary The discovery of novel crop protection agents relies heavily on the stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid in Next-Generation Agrochemical Development

Executive Summary

The discovery of novel crop protection agents relies heavily on the strategic functionalization of privileged heterocyclic scaffolds. Pyrazole-3-carboxylic acids are foundational building blocks in the formulation of modern herbicides, insecticides, and fungicides[1]. Recently, the incorporation of fluorinated moieties has driven the next generation of agrochemical design. Specifically, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (ADFMP) has emerged as a highly versatile intermediate. By combining an N-difluoromethyl group with an ortho-amino-carboxylic acid motif, ADFMP enables the divergent synthesis of novel succinate dehydrogenase inhibitor (SDHI)-like bis-amides and fused pyrazolo-pyrimidine herbicides[2]. This application note details the mechanistic rationale, chemoselective protocols, and analytical validation required to integrate ADFMP into hit-to-lead agrochemical campaigns.

Mechanistic Rationale: The Fluorine Advantage and Ortho-Bifunctionalization

The Physicochemical Impact of the N-Difluoromethyl Group The selection of ADFMP over traditional N-methyl pyrazoles is driven by specific physicochemical enhancements. The N-difluoromethyl ( N−CHF2​ ) group acts as a highly lipophilic hydrogen bond donor. In the context of foliar applications, this significantly increases the cuticular penetration of the active ingredient compared to non-fluorinated analogs[3]. Furthermore, the N−CHF2​ group is highly resistant to cytochrome P450-mediated N-dealkylation, a common metabolic degradation pathway that limits the field efficacy of agrochemicals in both target pests and non-target crops.

G N N-CHF2 Substitution L Increased Lipophilicity (Higher LogP) N->L M Metabolic Stability (Resists N-Dealkylation) N->M P Enhanced Cuticular Penetration L->P E Extended Field Efficacy (Fungicides/Herbicides) M->E P->E

Physicochemical and pharmacokinetic advantages of the N-CHF2 moiety.

Strategic Ortho-Bifunctionalization Chemically, the presence of the 4-amino group adjacent to the 3-carboxylic acid provides a unique synthetic handle. While traditional SDHI fungicides utilize pyrazole-4-carboxylic acids, ADFMP allows for the synthesis of reverse-amide architectures or complex bicyclic systems. The weak nucleophilicity of the 4-amino group—dampened by the electron-withdrawing nature of the adjacent carboxylate and the N−CHF2​ group—requires precise chemoselective protocols to prevent unwanted polymerization during activation[4].

Experimental Workflows & Protocols

To harness ADFMP effectively, researchers must navigate the competing reactivity of the amino and carboxylic acid groups. The following protocols are designed as self-validating workflows, incorporating in-process controls (IPC) to ensure chemoselectivity.

Protocol A: Chemoselective Amidation of the C3-Carboxylic Acid

Causality & Rationale: Standard coupling agents like EDC/HOBt often lead to intermolecular polymerization between the activated C3-carboxylate and the C4-amino group of a second ADFMP molecule. To circumvent this, Propylphosphonic anhydride (T3P) is employed. T3P's sterically hindered structure and mild activation profile favor the coupling of the activated ester with less hindered, externally added primary amines, effectively suppressing ADFMP homocoupling.

Step-by-Step Methodology:

  • Preparation: Dissolve ADFMP (1.0 eq, 10 mmol) and the target primary amine (e.g., a substituted aniline for fungicide development) (1.1 eq, 11 mmol) in anhydrous Ethyl Acetate (EtOAc) (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add Pyridine (3.0 eq, 30 mmol) dropwise at 0 °C. Causality: Pyridine acts as both an acid scavenger and a mild nucleophilic catalyst without competing with the primary amine for the activated ester.

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq, 15 mmol) dropwise over 15 minutes, maintaining the internal temperature below 5 °C to prevent thermal degradation of the active intermediate.

  • Reaction & IPC (Self-Validation): Warm the reaction to 25 °C and stir for 12 hours. Monitor the reaction via LC-MS. The protocol is validated and complete when the ADFMP peak (m/z 178[M+H]+) is <2% and the desired amide mass is dominant. Note: If polymerization occurs, a distinct mass of [2M-H2O+H]+ (m/z 337) will be observed, indicating a failure in temperature control or reagent stoichiometry.

  • Workup: Quench with saturated aqueous NaHCO3​ (50 mL). Separate the organic layer, wash with 1M HCl (30 mL) to remove unreacted amines and pyridine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Cyclocondensation to Pyrazolo[4,3-d]pyrimidin-7-ones

Causality & Rationale: The resulting 4-amino-pyrazole-3-carboxamide from Protocol A can be cyclized to form a fused pyrazolo-pyrimidine, a privileged scaffold heavily utilized in modern herbicides.

Step-by-Step Methodology:

  • Reagent Mixing: Suspend the intermediate amide (1.0 eq, 5 mmol) in Triethyl orthoformate (10 mL).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 eq, 0.5 mmol). Causality:p-TSA protonates the orthoester, generating a highly electrophilic oxocarbenium ion that facilitates the nucleophilic attack by the weakly nucleophilic 4-amino group.

  • Cyclization: Heat the mixture to reflux (146 °C) for 4 hours.

  • Isolation: Cool to room temperature. The fused bicyclic product typically precipitates out of the non-polar orthoester. Filter the solid and wash with cold ethanol to yield the pure pyrazolo[4,3-d]pyrimidin-7-one derivative.

G A ADFMP Scaffold B Chemoselective Amidation A->B  R-NH2, T3P   C Cyclocondensation B->C  Orthoester   D SDHI-like Bis-Amides B->D  Acylation   E Pyrazolo-pyrimidines (Herbicides) C->E F In Vivo Screening D->F E->F

Divergent synthetic pathways from ADFMP to novel agrochemical leads.

Data Presentation

The following tables summarize the quantitative data justifying the use of ADFMP and the optimized conditions for its functionalization.

Table 1: Physicochemical Impact of N-Substitution in Pyrazole-3-Carboxylic Acids

Substituent LogP (Calculated) pKa (Carboxylic Acid) Metabolic Half-life (Plant Microsomes)
N-H 0.8 3.5 Low (< 2 hours)
N-CH₃ 1.2 3.6 Moderate (~ 6 hours)

| N-CHF₂ (ADFMP) | 2.4 | 3.2 | High (> 24 hours) |

Table 2: Chemoselective Amidation Optimization (Protocol A Validation)

Coupling Agent Base Solvent Yield (Desired Amide) Byproduct (Polymerization)
EDC / HOBt DIPEA DMF 45% 35%
HATU DIPEA DMF 62% 20%

| T3P (50% in EtOAc) | Pyridine | EtOAc | 88% | < 5% |

References

  • LookChem. 5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID METHYL ESTER Properties and Uses. Retrieved from:[Link]

  • MySkinRecipes. Methyl 1-(Difluoromethyl)-1H-Pyrazole-3-carboxylate in Agricultural Fungicides. Retrieved from:[Link]

  • Google Patents (US7833939B2).Herbicide compositions comprising 1-difluoromethyl-1H-pyrazole derivatives.

Sources

Method

Application Note: Advanced Functionalization of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid

Executive Summary The functionalization of 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a critical transformation in modern drug discovery and agrochemical development. The 1-(difluoromethyl)pyrazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a critical transformation in modern drug discovery and agrochemical development. The 1-(difluoromethyl)pyrazole core is a privileged scaffold, frequently utilized as a lipophilic bioisostere in the design of Janus kinase (JAK) inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides[1]. However, the 4-amino group on this specific pyrazole ring presents severe synthetic challenges. It is highly deactivated due to the combined electron-withdrawing effects of the adjacent carboxylic acid and the difluoromethyl group.

This application note provides a comprehensive, causality-driven guide to overcoming the low nucleophilicity of this amine. By systematically addressing the electronic deactivation and potential catalyst poisoning, we detail self-validating protocols for C3-protection, high-temperature amidation, and palladium-catalyzed N-arylation.

Mechanistic Insights & Strategic Planning

The Electronic Deactivation Dilemma

The nucleophilicity of an amine is directly proportional to the availability of its nitrogen lone pair. In 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, the lone pair is heavily delocalized into the heteroaromatic system. This delocalization is exacerbated by:

  • Inductive Pull (-I Effect): The highly electronegative fluorine atoms on the N1-difluoromethyl group strongly pull electron density away from the pyrazole core[2].

  • Mesomeric and Inductive Pull (-M, -I Effects): The C3-carboxylic acid further depletes electron density from the C4 position.

  • Zwitterion Formation: In its unprotected state, the acidic proton of the C3-COOH can protonate the weakly basic C4-amine, forming a zwitterion that completely halts nucleophilic attack.

Strategic Workflow

Attempting direct amidation or cross-coupling on the unprotected amino acid will result in self-polymerization or complete reaction failure. Therefore, the functionalization must follow a strict bipartite strategy:

  • Masking the Acid: Conversion of the C3-carboxylic acid to a methyl ester prevents zwitterion formation and eliminates the acidic proton that would otherwise quench basic coupling reagents[3].

  • Hyper-Electrophilic Activation: Standard coupling agents (e.g., EDC/HOBt) fail because they do not generate a sufficiently reactive electrophile to be attacked by the deactivated amine. Reagents like Propylphosphonic anhydride (T3P) or HATU, driven by high thermal energy, are mandatory to overcome the activation barrier[4].

Workflow A 4-Amino-1-(difluoromethyl) -1H-pyrazole-3-carboxylic acid B C3-COOH Protection (Esterification) A->B MeOH, SOCl2 C Deactivated 4-Amino Intermediate B->C Isolate & Validate D Amidation (T3P/Pyridine) C->D R-COOH, Base E Buchwald-Hartwig N-Arylation C->E Ar-X, Pd-Cat F Functionalized Pyrazole Scaffold D->F E->F

Workflow for the functionalization of deactivated 4-aminopyrazole derivatives.

Comparative Data: Coupling Efficacy

The table below summarizes the quantitative efficacy of various coupling strategies when applied to the protected intermediate, methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate[3].

Coupling StrategyReagents / CatalystBaseTemp (°C)Typical Yield (%)Mechanistic Limitation / Advantage
Standard Amidation EDC, HOBtDIPEA25< 10%Insufficient electrophilic activation for weak nucleophiles.
Uronium Amidation HATUPyridine6065 - 75%Requires excess base; potential epimerization of chiral acids.
Phosphonic Anhydride T3P (50% in EtOAc)Pyridine8080 - 90%High thermal stability allows heating; excellent for deactivated amines.
Buchwald-Hartwig Pd2(dba)3, tBuBrettPhosK2CO310070 - 85%Ligand specifically prevents catalyst poisoning by heteroaryl amines[4].

Validated Protocols

Protocol A: C3-Carboxylic Acid Protection (Methyl Esterification)

Mechanistic Rationale: Thionyl chloride reacts with methanol to generate HCl and methyl chlorosulfite, which activates the carboxylic acid for nucleophilic acyl substitution. This step is crucial to yield methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate, preventing self-condensation[3].

Step-by-Step Procedure:

  • Equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel. Flush with argon.

  • Add anhydrous methanol (100 mL) and cool the flask to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl2, 3.0 equivalents) dropwise over 15 minutes.

  • Stir for 10 minutes at 0 °C, then add 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (1.0 equivalent, 10 mmol) in one portion.

  • Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • In-Process Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 178 [M+H]+) is <1% and the product peak (m/z 192[M+H]+) is dominant.

  • Concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO3 and extract with EtOAc (3 x 50 mL). Dry over Na2SO4 and concentrate to yield the protected intermediate.

Protocol B: High-Temperature T3P-Mediated Amidation

Mechanistic Rationale: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride with the incoming carboxylic acid. Unlike uronium salts (HATU), T3P is thermally stable, allowing the reaction to be heated to 80 °C. This thermal energy is required to overcome the high activation energy barrier of the deactivated pyrazole amine[2].

Step-by-Step Procedure:

  • In a dry 50 mL Schlenk tube, dissolve the target carboxylic acid (1.2 equivalents) and methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous EtOAc (10 mL).

  • Add anhydrous pyridine (3.0 equivalents). Note: Pyridine is preferred over DIPEA as it acts as a nucleophilic catalyst without causing severe steric hindrance.

  • Add T3P (50% solution in EtOAc, 2.0 equivalents) dropwise at room temperature.

  • Seal the tube and heat to 80 °C for 16 hours.

  • In-Process Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The highly fluorescent amine starting material spot under 254 nm UV should disappear.

  • Quench the reaction with water (10 mL), separate the organic layer, wash with 1N HCl, then brine, dry over Na2SO4, and purify via flash chromatography.

Protocol C: Buchwald-Hartwig N-Arylation

Mechanistic Rationale: Heteroaryl amines are notorious for chelating palladium, forming stable, catalytically inactive complexes[4]. To prevent this "catalyst poisoning," a bulky, electron-rich ligand like tBuBrettPhos is used. The steric bulk forces the reductive elimination step to occur rapidly, preventing the pyrazole nitrogen from permanently coordinating to the metal center[1].

Step-by-Step Procedure:

  • To an oven-dried microwave vial, add methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 equivalent), the aryl bromide (1.2 equivalents), Pd2(dba)3 (5 mol%), tBuBrettPhos (10 mol%), and finely milled anhydrous K2CO3 (2.5 equivalents).

  • Seal the vial with a crimp cap. Evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C in a heating block with vigorous stirring for 12 hours.

  • In-Process Validation (IPC): Filter a 20 µL aliquot through a small plug of Celite, dilute with MeOH, and inject into LC-MS to confirm the presence of the cross-coupled product mass.

  • Cool to room temperature, dilute with EtOAc, filter through Celite, and concentrate the filtrate. Purify via silica gel chromatography.

Biological Context & Downstream Applications

The functionalized 4-aminopyrazole derivatives synthesized via these protocols are highly sought after in medicinal chemistry. Specifically, N-arylated and amidated pyrazoles are classic pharmacophores for the inhibition of Janus kinases (JAKs)[1]. The difluoromethyl group enhances membrane permeability and metabolic stability, making these compounds highly effective at blocking the JAK-STAT signaling pathway, which is heavily implicated in autoimmune diseases and oncology.

JAKSTAT L Cytokine Ligand R Cytokine Receptor L->R Binds J JAK Kinase R->J Activates S STAT Protein J->S Phosphorylates I 4-Aminopyrazole Inhibitor I->J Inhibits D STAT Dimerization S->D T Gene Transcription D->T Translocates to Nucleus

Inhibition of the canonical JAK-STAT signaling pathway by 4-aminopyrazole derivatives.

References

  • Chemical Substance Information: methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate Source: NextSDS URL:[Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source: Advances in Heterocyclic Chemistry (DOI / ScienceDirect) URL:[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid into Peptide Sequences

Introduction: A Novel Building Block for Enhanced Peptide Therapeutics The strategic incorporation of non-natural amino acids (NNAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a powerful...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Building Block for Enhanced Peptide Therapeutics

The strategic incorporation of non-natural amino acids (NNAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a powerful avenue to enhance therapeutic properties such as metabolic stability, binding affinity, and in vivo half-life.[1][2] Among the vast array of available NNAAs, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid presents a unique scaffold for peptide modification. The pyrazole ring introduces a rigid, aromatic-like constraint, while the difluoromethyl group, a bioisostere for a hydroxyl or thiol group, can modulate electronic properties and metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this novel building block into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The structure of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, with its distinct functional groups, necessitates a carefully considered synthetic strategy. The presence of a primary amino group on the pyrazole ring, in addition to the alpha-amino group, requires an orthogonal protection scheme to ensure selective peptide bond formation. Furthermore, the electronic and steric environment of the pyrazole-3-carboxylic acid may influence coupling efficiency, demanding optimized reaction conditions.

This guide will provide detailed protocols for the preparation of the necessary Fmoc-protected building block, its incorporation into peptide chains, and the subsequent purification and characterization of the modified peptides.

Preparing the Building Block: Fmoc-Protection of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid

To successfully incorporate 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid into a peptide sequence using Fmoc-SPPS, the primary amino group on the pyrazole ring must be protected with a group that is stable to the basic conditions used for Nα-Fmoc removal (typically 20% piperidine in DMF), yet readily cleavable during the final acid-mediated cleavage from the resin (e.g., with trifluoroacetic acid). The tert-butyloxycarbonyl (Boc) group is an ideal candidate for this purpose, as it fulfills these orthogonality requirements. The α-amino group will be protected with the standard Fmoc group.

However, for the purpose of this guide, we will focus on the more direct approach of protecting the commercially available 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. In this case, the α-amino group is the 4-amino group on the pyrazole ring. A standard Fmoc protection protocol can be adapted for this purpose.

Protocol 1: N-Fmoc Protection of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid

This protocol describes the protection of the 4-amino group of the pyrazole amino acid with the Fmoc group.

Materials:

  • 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

  • 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolution: Dissolve 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-reagent: Cool the solution to 0 °C in an ice bath. Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) portion-wise over 30 minutes, ensuring the pH of the solution remains basic (pH 8-9). If necessary, add additional 10% sodium bicarbonate solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to afford the desired Fmoc-4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Incorporation into Peptide Sequences via Fmoc-SPPS

With the Fmoc-protected building block in hand, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. However, due to the potential for steric hindrance from the pyrazole ring and the electron-withdrawing nature of the difluoromethyl group, certain optimizations to the coupling step are recommended.

Workflow for Fmoc-SPPS Incorporation

SPPS_Workflow Resin Start with Fmoc-protected amino acid on resin Deprotection Nα-Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-Pyrazole-OH (Coupling Reagent + Base in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Capping Optional Capping (Acetic Anhydride/DIPEA) Wash2->Capping Repeat Repeat cycle for next amino acid Wash2->Repeat Continue sequence (if no capping) Cleavage Cleavage and Deprotection (TFA-based cocktail) Wash2->Cleavage End of sequence Capping->Repeat Continue sequence Capping->Cleavage End of sequence Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS/MS) Purification->Characterization

Caption: General workflow for incorporating Fmoc-protected 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid using SPPS.

Protocol 2: Solid-Phase Peptide Synthesis

This protocol outlines the manual coupling of Fmoc-4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

  • Coupling reagent (e.g., HATU, HCTU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc adduct.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (3-5 equivalents relative to the resin loading) with the coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours. For this sterically demanding amino acid, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Final Washing: Wash the peptide-resin with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

Recommended Coupling Reagents and Conditions
Coupling ReagentEquivalents (Reagent/Base)Activation TimeCoupling TimeNotes
HATU 3.9 / 8.01-5 min45-60 minHighly effective for hindered couplings.[3]
HCTU 3.8 / 4.05-10 min4-12 hoursA potent and commonly used coupling reagent.
PyBOP 3.0 / 6.02-5 min1-2 hoursA well-established phosphonium-based reagent.

Equivalents are relative to the resin loading.

Cleavage, Purification, and Characterization

Protocol 3: Cleavage from Resin and Deprotection
  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide should be purified using preparative RP-HPLC.

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of mobile phase B is typically used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Collect fractions containing the desired peptide and confirm their purity by analytical RP-HPLC and mass spectrometry before pooling and lyophilization.

Characterization by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for confirming the identity and sequence of the synthesized peptide.

Expected Observations:

  • Intact Mass: The measured monoisotopic mass of the peptide should correspond to the calculated theoretical mass.

  • Fragmentation Pattern: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides typically fragment along the amide backbone, producing b- and y-type ions. For peptides containing the 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid residue, characteristic fragmentation of the pyrazole ring may also be observed. Based on studies of pyrazole fragmentation, expect to see losses of neutral molecules such as HCN (27 Da) and N₂ (28 Da) from the pyrazole-containing fragment ions.[4][5] This unique fragmentation signature can aid in confirming the incorporation and location of the non-natural amino acid.

MS_Fragmentation cluster_peptide Peptide Backbone cluster_fragmentation Pyrazole Ring Fragmentation y(n-1) y(n-1) Pyrazole_Residue ---[Pyrazole]--- b(n) b(n) Loss_HCN Loss of HCN (-27 Da) b(n)->Loss_HCN CID/HCD Loss_N2 Loss of N2 (-28 Da) b(n)->Loss_N2 CID/HCD

Caption: Expected fragmentation pathways of a pyrazole-containing peptide fragment in MS/MS.

Conclusion

The incorporation of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid into peptide sequences offers exciting possibilities for the development of novel peptide therapeutics with improved properties. By following the detailed protocols and considering the key recommendations outlined in this guide, researchers can successfully synthesize, purify, and characterize peptides containing this unique non-natural amino acid. The provided workflows and technical insights aim to empower scientists to explore the full potential of this promising building block in their drug discovery endeavors.

References

  • Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(25), 19125–19134.
  • Royal Society of Chemistry. (2015, March 10).
  • ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments.
  • IntechOpen. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • National Center for Biotechnology Information. (2025, September 8).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • MDPI. (2023, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when handling highly functionalized heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when handling highly functionalized heterocyclic building blocks. 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a notorious example that defies standard handling procedures.

This guide synthesizes field-proven insights, thermodynamic principles, and validated methodologies to help you overcome its stubborn insolubility in organic solvents.

Part 1: The Causality of Insolubility (The "Zwitterion Trap")

To solve a solubility issue, we must first understand its thermodynamic root. This molecule sits in a "solubility valley" due to three conflicting structural features:

  • The Zwitterionic Lattice: The molecule possesses a basic 4-amino group and an acidic 3-carboxylic acid group. In the solid state, these groups undergo proton transfer to form a zwitterion (an inner salt). This ionic lattice is held together by immense electrostatic forces and hydrogen bonding, rendering it highly insoluble in non-polar or moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene.

  • The Hydrophobic Shield: While zwitterions are typically water-soluble, the 1-(difluoromethyl) group (-CHF₂) is highly lipophilic and electron-withdrawing. This severely depresses its aqueous solubility.

  • The Solution: To dissolve this compound, you must actively disrupt the inner-salt network. This is achieved either through pH manipulation (forcing the molecule entirely into a cationic or anionic state) or through transient structural modification [3].

Visualizing the Solubilization Strategy

DecisionTree Start Solubility Issue: 4-Amino-1-(CHF2)-pyrazole-3-COOH Goal What is the downstream application? Start->Goal Analytical Analytical / NMR Goal->Analytical Coupling Amide Coupling Goal->Coupling Synthesis Multi-step Synthesis Goal->Synthesis Solv1 Use DMSO-d6 + Trace TFA or NaOD Analytical->Solv1 Solv2 Use DMF/NMP + 2.0 eq DIPEA Coupling->Solv2 Solv3 Transient Protection (Esterification / N-Boc) Synthesis->Solv3

Caption: Solubilization strategy workflow based on downstream applications.

Zwitterion Cation Cationic Form (Soluble in Polar Aprotic) -COOH / -NH3+ Zwitterion Zwitterion (Insoluble) Strong Crystal Lattice -COO- / -NH3+ Cation->Zwitterion Neutralize Zwitterion->Cation Add Strong Acid (e.g., TFA) Anion Anionic Form (Soluble in DMF/NMP) -COO- / -NH2 Zwitterion->Anion Add Strong Base (e.g., DIPEA) Anion->Zwitterion Neutralize

Caption: Chemical equilibrium of zwitterion disruption via pH manipulation.

Part 2: Troubleshooting FAQs

Q1: Why does the compound immediately crash out when I try to run a reaction in standard organic solvents like DCM or THF? A1: The compound exists as a tightly bound zwitterion. Solvents like DCM or THF have low dielectric constants and cannot stabilize the separated charges required to break the crystal lattice. You must [1] by switching to highly polar, strongly solvating aprotic solvents (like DMF, NMP, or DMSO) combined with a pH modifier.

Q2: I need to use this compound in an amide coupling reaction (e.g., with HATU or EDC). What is the best solvent system? A2: Use anhydrous DMF or NMP, but do not attempt to dissolve the starting material alone. Add 2.0 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The base deprotonates the ammonium ion, converting the insoluble zwitterion into a highly soluble anionic carboxylate salt, allowing the coupling reagent to activate the acid efficiently.

Q3: How can I solubilize it for NMR or analytical characterization without degrading the sample? A3: For ¹H/¹³C NMR, use DMSO-d₆. If the sample remains a cloudy suspension, add 1-2 drops of trifluoroacetic acid (TFA-d) or NaOD. This shifts the equilibrium entirely to the cationic or anionic form, respectively, resulting in a perfectly clear solution and sharp NMR peaks.

Q4: Can I alter the molecule temporarily to bypass this solubility issue for a multi-step synthesis? A4: Yes. The most effective strategy to [2] is to eliminate the zwitterionic character entirely. You can temporarily protect the carboxylic acid as a methyl or tert-butyl ester, or protect the amine with a Boc group. Once protected, the compound will readily dissolve in standard solvents like EtOAc, DCM, and THF.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solubility Matrix and Recommended Additives

Solvent SystemAdditive / ModifierEstimated Solubility ProfileMechanism of Action
DCM / EtOAc / Toluene NoneInsoluble (< 1 mg/mL)Insufficient dielectric constant to break the zwitterionic lattice.
DMSO / DMF NonePoor to Moderate (~5-10 mg/mL)High dielectric constant partially solvates the ionic centers.
DMF or NMP 2.0 eq DIPEA or TEAHigh (> 50 mg/mL)Deprotonation of the ammonium group; forms a highly soluble anionic species.
THF or MeCN 1.1 eq TFAModerate (~20-30 mg/mL)Protonation of the carboxylate; forms a cationic species, disrupting the lattice.
Methanol / Ethanol Heat (50°C)Moderate (~15-25 mg/mL)Protic solvation of both acidic and basic sites; thermal energy breaks lattice.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Acid-Base Mediated Solubilization for Amide Coupling

Use this protocol when directly coupling the carboxylic acid to an external amine.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or NMP to achieve a theoretical concentration of 0.1 M. Observation: The mixture will be a cloudy, heterogeneous suspension.

  • Zwitterion Disruption: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring at room temperature.

  • Self-Validation Step: Stir for 5 minutes and visually inspect the solution. It must be completely transparent. If turbidity persists, the zwitterion has not been fully disrupted. Add DIPEA in 0.1 eq increments until optical clarity is achieved.

  • Activation: Once clear, cool the solution to 0°C and add your coupling reagent (e.g., HATU, 1.1 eq). Stir for 10 minutes to form the active ester before adding your target amine (1.2 eq).

  • Reaction Monitoring: Quench a 5 µL aliquot in 100 µL of MeCN/Water (1:1) and analyze via LC-MS. The disappearance of the starting material mass (m/z [M+H]⁺ 178.1) validates successful coupling.

Protocol B: Transient Esterification for Enhanced Lipophilicity

Use this protocol if you need to carry the pyrazole through multiple downstream synthetic steps in standard non-polar solvents.

  • Suspension: Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).

  • Acidic Catalysis: Cool the suspension to 0°C. Slowly add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction with HCl gas evolution.

  • Heating: Attach a reflux condenser and heat the mixture to 65°C for 4 hours.

  • Self-Validation Step: As the reaction progresses, the suspension will transition into a homogenous, clear solution. This physical change validates the conversion of the insoluble zwitterion into the highly soluble methyl ester hydrochloride salt.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃.

  • Validation: The organic layer will now easily extract the product. Dry over Na₂SO₄ and concentrate to yield the methyl ester, which will be fully soluble in DCM, THF, and EtOAc for your next steps.

Part 5: References

  • Diemer, V., et al. (2008). "Syntheses of Sterically Hindered Zwitterionic Pyridinium Phenolates as Model Compounds in Nonlinear Optics." European Journal of Organic Chemistry. URL:[Link]

Optimization

HPLC purification methods for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center for the chromatographic purification of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond gene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic, one-size-fits-all protocols. This specific compound presents a unique triad of chromatographic challenges: a basic amino group, an acidic carboxylic moiety, and a lipophilic, electron-withdrawing difluoromethyl group.

Below, you will find a causality-driven breakdown of how to handle this molecule, step-by-step methodologies, and a troubleshooting FAQ to resolve common bottlenecks in your workflow.

Part 1: The Causality of the Separation (The "Why" Before the "How")

Understanding the chemical nature of your analyte is the prerequisite to purifying it successfully.

  • Zwitterionic Behavior: With both a 4-amino group (weak base) and a 3-carboxylic acid (weak acid), this molecule is amphoteric. Near neutral pH, it exists as a highly polar zwitterion. If you inject this into a standard reversed-phase (RP) system at pH 7, it will bypass the hydrophobic stationary phase entirely and elute in the void volume.

  • The Fluorine Effect: The 1-difluoromethyl group increases overall lipophilicity but also exerts a strong electron-withdrawing effect. This lowers the pKa of the adjacent pyrazole nitrogens and the 4-amino group compared to typical aliphatic amines. You must use a sufficiently low pH (typically < 2.5) to fully protonate the amine.

  • Silanol Interactions: Unprotonated or partially protonated amines interact strongly with residual free silanols on silica-based columns. This secondary interaction is the primary cause of severe peak tailing.

The Solution: By utilizing acidic modifiers like Trifluoroacetic acid (TFA) or Formic Acid (FA), we achieve a dual causality: we suppress the ionization of the carboxylic acid (driving it to the neutral, more lipophilic -COOH state) and we ion-pair the protonated amine, masking it from residual silanols.

Part 2: Mandatory Visualization - Method Development Workflow

HPLC_Workflow A Analyte: 4-Amino-1-(difluoromethyl)- 1H-pyrazole-3-carboxylic acid B Assess LogD & Matrix A->B C RP-HPLC (C18/C8) Acidic Ion-Suppression B->C Standard Purity Check D Mixed-Mode / HILIC Zwitterion Retention B->D Elutes in Void Volume E 0.1% TFA or 0.2% FA in H2O / ACN C->E Suppress -COOH F Ammonium Formate Buffer (pH 3.0 - 5.0) D->F Retain Polar State G Prep-HPLC Scale-Up (Volatile Additives Only) E->G Successful Separation F->G Successful Separation

Fig 1: Decision matrix for HPLC method development of amphoteric fluorinated pyrazoles.

Part 3: Core Methodologies (Self-Validating Protocols)

Protocol 1: Analytical RP-HPLC Screening (Ion-Suppression)

This protocol is adapted from established methodologies for the quantification of amino-pyrazole carboxylates 1[1].

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% TFA in Milli-Q Water) and Mobile Phase B (Acetonitrile, HPLC grade). Equilibrate a high-purity, end-capped C18 column at 25°C until the baseline stabilizes.

  • Sample Preparation: Dissolve the crude compound in a 1:1 mixture of Water/Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 210 nm (for the carboxylic acid) and 254 nm (for the pyrazole ring) 2[2]. Calculate the tailing factor ( Tf​ ). If Tf​>1.5 , secondary silanol interactions are occurring, validating the need for a stronger ion-pairing agent or a polar-embedded column.

Protocol 2: Preparative HPLC Isolation (Scale-Up)

When scaling up for isolation, non-volatile buffers (like phosphate) must be avoided to allow for product recovery via lyophilization 3[3].

  • Mobile Phase Switch: Replace 0.1% TFA with 0.2% Formic Acid (FA) in both aqueous and organic phases. FA is highly volatile and MS-compatible, making it ideal for prep-scale recovery.

  • Column Selection: Utilize a preparative C18 column (e.g., Phenomenex Luna C18, 100 × 40 mm, 5 µm).

  • Injection & Collection: Inject the filtered sample. Trigger fraction collection based on a predefined UV threshold at 254 nm to avoid collecting baseline impurities.

  • Recovery: Pool the fractions containing the target mass ( m/z [M+H]+=178.1 ) and lyophilize directly to yield the purified compound as a formate salt.

Part 4: Quantitative Data & Method Parameters

ParameterAnalytical Screening (High Resolution)Preparative Isolation (Scale-Up)
Stationary Phase End-capped C18 (150 x 4.6 mm, 5 µm)Prep C18 (100 x 40 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in H₂O0.2% Formic acid (FA) in H₂O
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min20.0 - 40.0 mL/min
Gradient Profile 5% to 60% B over 15 min10% to 50% B over 20 min
Detection Wavelength UV 210 nm and 254 nmUV 254 nm (Threshold triggered)
Column Temperature 25 ± 2°CAmbient

Part 5: Troubleshooting Guides & FAQs

Q: My compound elutes entirely in the void volume ( t0​ ). How do I increase retention? A: This occurs because the zwitterionic form is too polar for the C18 stationary phase. Actionable Step: First, ensure your aqueous mobile phase is sufficiently acidic (pH < 2.5) using 0.1% TFA to neutralize the carboxylic acid. If retention remains poor, switch to a mixed-mode column (e.g., Newcrom R1) which utilizes both hydrophobic and ion-exchange mechanisms, ideal for amino-pyrazole acids 4[4]. Alternatively, employ Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide-bonded phase with an ammonium formate buffer.

Q: I am observing severe peak tailing ( Tf​>2.0 ). What is the chemical cause and the fix? A: Peak tailing for this compound is almost exclusively caused by the basic 4-amino group interacting with unreacted, acidic silanol groups on the silica support. Actionable Step: Ensure you are using a fully end-capped or polar-embedded C18 column. Increase the buffer capacity of your mobile phase, or switch from Formic Acid to TFA. TFA acts as a superior ion-pairing reagent, forming a hydrophobic complex with the protonated amine that shields it from silanols.

Q: How do I remove the TFA or Formic Acid from my purified compound after Prep-HPLC? A: Because the compound contains a basic amine, it will likely co-elute and lyophilize as a TFA or Formate salt. Actionable Step: Formic acid can usually be removed by extended lyophilization or by repeatedly dissolving the product in water and re-lyophilizing. TFA salts are much harder to break. To obtain the free base/free acid zwitterion, dissolve the lyophilized salt in a minimal amount of water, adjust the pH to the compound's isoelectric point (pI) using dilute NaOH or NH₄OH, and extract with a polar organic solvent, or pass it through a weak anion-exchange resin.

Q: Can I use UV detection, or do I need MS? A: The pyrazole core, conjugated with the carboxylic acid, provides a strong chromophore. UV detection at 210 nm (carboxyl group absorption) and 254 nm (aromatic system) is highly effective. However, because fluorinated pyrazoles can fragment or form adducts unexpectedly, coupling UV with an inline single quadrupole MS (ESI+) is highly recommended for peak confirmation during initial method development.

References

  • Benchchem. "Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate." Benchchem Technical Support. 1

  • Shimadzu Scientific Instruments. "Analytical Methods for Amino Acids." 2

  • SIELC Technologies. "Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column." 4

  • The Journal of Organic Chemistry (ACS Publications). "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." 3

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid

Welcome to the advanced troubleshooting hub for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid . Crystallizing this active pharmaceutical ingredient (API) presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid . Crystallizing this active pharmaceutical ingredient (API) presents unique thermodynamic and kinetic challenges. The molecule’s amphoteric nature (a basic amino group and an acidic carboxylic acid), combined with a highly lipophilic difluoromethyl (-CHF2) tail and a rigid pyrazole core, makes it highly susceptible to complex hydrogen-bonding networks, polymorphism, and liquid-liquid phase separation (LLPS).

This guide provides field-proven, self-validating protocols to help you engineer robust crystallization processes.

Part 1: Diagnostic Workflow

Before adjusting your parameters, use the diagnostic logic below to classify your crystallization failure.

Workflow A Cooling Supersaturated Solution B Phase Separation Detected A->B C Liquid-Liquid Phase (Oiling Out) B->C Miscibility Gap D Solid Suspension (Crystallization) B->D Nucleation E Adjust T & Seed in Metastable Zone C->E Troubleshooting F Polymorph Check (XRPD/DSC) D->F E->A Retry G Pure Stable Polymorph F->G Match H Mixed/Metastable Polymorph F->H Mismatch I Slurry Maturation (Ostwald Ripening) H->I Troubleshooting I->F Re-evaluate

Fig 1: Diagnostic workflow for resolving oiling out and polymorphism during crystallization.

Module 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: Every time I cool my solution, the compound crashes out as a milky oil rather than forming crystals. Why does this happen, and how can I force it to crystallize?

A: Oiling out (LLPS) occurs when your system hits a thermodynamic miscibility gap before it reaches the nucleation boundary[1]. The -CHF2 group significantly increases the molecule's lipophilicity. When cooled in polar solvent mixtures (like aqueous alcohols), this lipophilic tail causes the solute to separate into a distinct, solute-rich liquid phase. Unfortunately, impurities preferentially partition into this mobile oil phase, severely hindering the integration of molecules into a rigid crystal lattice[1][2].

Causality & Fix: You are generating supersaturation too rapidly, bypassing the metastable zone. You must map the Metastable Zone Width (MSZW) and introduce seed crystals before the solution crosses the LLPS boundary[3].

Protocol: Anti-Oiling Out Seeding & Cooling Strategy (Self-Validating)
  • Determine the Clear Point: Heat the suspension in your chosen solvent at 0.5°C/min until the solid is completely dissolved.

    • Validation Check: An in-situ turbidity probe must read 100% transmittance. Record this temperature ( Tclear​ ).

  • Establish the Metastable Zone: Cool the solution at 0.1°C/min until oil droplets or crystals form. Record this as the cloud point ( Tcloud​ ). The MSZW is Tclear​−Tcloud​ .

  • Targeted Seeding: Reheat to Tclear​ to destroy thermal history, then cool to exactly Tclear​−(MSZW×0.3) .

    • Validation Check: The solution must remain perfectly clear (no oiling).

  • Seed Addition: Add 1-2 wt% of pure crystalline seeds. Hold the temperature isothermally for 2 hours.

    • Validation Check: Focused Beam Reflectance Measurement (FBRM) or visual inspection must confirm the seed particles are not dissolving and no spherical oil droplets are forming.

  • Controlled Desupersaturation: Cool to the final isolation temperature using a slow, non-linear cubic cooling profile (e.g., 0.1°C/min initially, increasing to 0.3°C/min).

Table 1: Solvent System Matrix and LLPS Propensity

Solvent System Dielectric Constant (ε) Oiling Out Propensity Target MSZW (°C) Recommended Action
Methanol / Water (80:20) ~ 45 High (Miscibility Gap) < 2.0 Keep water < 20% v/v
Isopropanol / Heptane ~ 15 Medium 5.0 - 7.0 Use slow antisolvent addition
Ethyl Acetate 6.0 Low 8.0 - 10.0 Ideal for cooling crystallization

| THF / Toluene | ~ 4.5 | Low | > 10.0 | Use for highly impure batches |

Module 2: Polymorphism & Zwitterionic Control

Q: I am getting inconsistent X-ray Powder Diffraction (XRPD) patterns across different batches. How does the molecular structure drive this, and how do I lock in the thermodynamically stable form?

A: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid contains both a basic primary amine and an acidic carboxylic acid. Depending on the solvent's polarity and apparent pH, the molecule can exist in a neutral state or a zwitterionic state. Furthermore, the pyrazole ring and carboxylic acid participate in competing hydrogen-bond motifs (e.g., carboxylic acid dimers vs. amine-carbonyl catemers), leading to conformational polymorphism[4][5].

Causality & Fix: Variations in solvent polarity or cooling rate shift the kinetic vs. thermodynamic balance[6]. Highly polar solvents stabilize the zwitterion, often leading to metastable hydrates or ionic lattices. To lock in the stable, neutral polymorph, you must perform a long-term slurry maturation (Ostwald ripening) in a moderately polar, non-protic solvent.

MolecularLogic A 4-Amino-1-(difluoromethyl) -1H-pyrazole-3-carboxylic acid B High Polarity Solvent (e.g., Water/MeOH) A->B C Low Polarity Solvent (e.g., EtOAc/Heptane) A->C D Zwitterionic Form (NH3+ / COO-) B->D Proton Transfer E Neutral Form (NH2 / COOH) C->E Suppressed Ionization F Ionic Lattice / Hydrates (High Solubility) D->F Crystallization G H-Bonded Dimers (Stable Polymorph) E->G Crystallization

Fig 2: Logical relationship between solvent polarity, ionization state, and crystal packing.

Protocol: Thermodynamic Polymorph Isolation via Slurry Maturation
  • Solvent Selection: Suspend 500 mg of the mixed-polymorph batch in 10 mL of Ethyl Acetate. Causality: EtOAc is a moderately polar, non-protic solvent that suppresses zwitterion formation, favoring the neutral H-bonded dimer.

  • Temperature Cycling: Program the reactor to cycle between 10°C and 40°C at 0.5°C/min. Hold at each extreme for 4 hours. Causality: Heating dissolves the more soluble, metastable polymorphs; cooling selectively grows the less soluble, thermodynamically stable polymorph.

  • Validation Check: After 3 complete cycles, extract a 0.5 mL aliquot, filter, and analyze via DSC. The endotherm must show a single, sharp melting peak, indicating phase purity.

  • Isolation: Filter the suspension at the lowest temperature (10°C) to maximize yield, wash with cold heptane, and dry under vacuum at 40°C.

Module 3: Yield & Purity Optimization

Q: My crystallized product has a yellow tint, and the yield is unexpectedly low (<60%). How can I improve recovery without sacrificing purity?

A: A yellow tint in pyrazole-amines typically indicates the entrapment of oxidized amine byproducts (azo or nitroso impurities) within the crystal lattice. The low yield is often an artifact of using excessive solvent to keep these colored impurities dissolved, which inadvertently keeps your target API trapped in the mother liquor[7].

Causality & Fix: The difluoromethyl (-CHF2) group is highly lipophilic, meaning the compound retains significant solubility in organic solvents even at low temperatures. To maximize yield while rejecting color bodies, you must decouple purification from crystallization. Use a carbon-treatment step for color removal, followed by a rigorously controlled antisolvent crystallization.

Protocol: High-Yield Antisolvent Crystallization with Impurity Rejection
  • Dissolution & Carbon Treatment: Dissolve the crude product in the minimum amount of hot Tetrahydrofuran (THF). Add 5 wt% activated carbon (e.g., Darco KB-G). Causality: THF fully solvates the pyrazole ring, while the carbon selectively adsorbs conjugated, colored polymeric impurities.

  • Hot Filtration: Filter the mixture through a pre-heated Celite pad at 50°C.

    • Validation Check: The filtrate must be completely colorless. If a yellow tint persists, repeat the carbon treatment.

  • Antisolvent Titration: Transfer the clear filtrate to a crystallizer at 40°C. Slowly dose in Heptane (antisolvent) at 0.05 mL/min until the solution becomes slightly turbid, then stop.

  • Seeding & Aging: Add 1 wt% seeds and age for 1 hour.

    • Validation Check: FBRM should show a steady increase in chord counts (particle growth) without secondary nucleation spikes.

  • Yield Maximization: Resume Heptane addition at 0.1 mL/min until a 1:4 THF:Heptane ratio is reached. Cool to 5°C and filter.

Table 2: Analytical Techniques for Crystallization Validation

Analytical Technique Purpose in Workflow Critical Success Metric Limit of Detection
XRPD Polymorph identification > 98% match with reference diffractogram ~ 1-5 wt%
DSC Thermal stability, purity Single sharp endotherm (ΔT < 2°C) N/A
FBRM In-situ particle tracking Chord length > 10 μm, 0 droplet counts ~ 1 μm

| HPLC | Chemical purity | > 99.5% Area, < 0.1% oxidized byproducts | 0.01% Area |

Sources

Optimization

Technical Support Center: Isolation &amp; Extraction of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the unique liquid-liquid extraction challenges posed by 4-Amino-1-(difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the unique liquid-liquid extraction challenges posed by 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. Because this highly functionalized building block is amphoteric, standard acidic or basic workups will result in severe yield losses.

This document provides the theoretical causality behind its behavior, a self-validating extraction protocol, and targeted troubleshooting FAQs.

Theoretical Grounding: The Causality of Amphoteric Extraction

To successfully extract this compound from an aqueous mixture into an organic phase, one must precisely map its acid-base speciation.

  • The Carboxylic Acid (C3): The baseline pKa of a standard pyrazole-3-carboxylic acid is typically around 3.6 to 4.0 (1[1], 2[2]). However, the strongly electron-withdrawing 1-(difluoromethyl) group significantly increases its acidity, lowering the active pKa1​ to approximately 2.0–2.5.

  • The Amino Group (C4): Aromatic and heterocyclic amines are generally weak bases. The electron-deficient nature of the difluoromethyl-pyrazole ring further deactivates the C4-amine, resulting in a very low conjugate acid pKa2​ (estimated < 1.5).

  • The Isoelectric Point (pI): The compound exists as a highly water-soluble salt at pH < 1 (cationic) and pH > 3.5 (anionic). Maximum organic solubility occurs at its isoelectric point (pI), where the neutral (or tightly bound zwitterionic) species dominates. The optimal extraction pH is strictly constrained between 2.0 and 2.5.

Quantitative Speciation Summary
pH RangeDominant Molecular SpeciesNet ChargeEstimated Partitioning (LogD)Extraction Viability
< 1.0 Protonated Amine (Cationic)+1< -1.0Poor (Stays in aqueous)
2.0 – 2.5 Neutral / Zwitterionic 0 > 1.5 Optimal (Extracts to organic)
3.5 – 5.0 Deprotonated Carboxylate (Anionic)-1< -1.5Poor (Stays in aqueous)
> 7.0 Fully Deprotonated-1< -2.0Very Poor (Stays in aqueous)

Self-Validating Extraction Protocol

This step-by-step methodology incorporates built-in equilibrium checks to ensure the system is physically ready for phase separation.

Step 1: Aqueous Quench & Thermal Control Dilute the crude reaction mixture with deionized water (3 volumes). Cool the reactor to 0–5 °C. Causality: Pyrazole-3-carboxylic acids are prone to thermal decarboxylation in acidic media; cooling prevents degradation.

Step 2: Precision pH Adjustment (The Critical Step) Slowly add 1M HCl or 1M NaOH dropwise while stirring vigorously. Monitor continuously with a calibrated pH meter. Validation Check: Do not stop when the meter hits 2.2. Wait 3 minutes. If the pH drifts (indicating unreacted pockets or slow precipitation), continue adjusting until the pH remains stable at 2.2 ± 0.2 for 3 consecutive minutes.

Step 3: Solvent Addition Add 2-Methyltetrahydrofuran (2-MeTHF) at a 1:1 volume ratio to the aqueous phase. Causality: 2-MeTHF is highly recommended over Ethyl Acetate (EtOAc) for amphoteric compounds due to its superior hydrogen-bond accepting properties and cleaner phase separation profiles.

Step 4: Phase Separation & Brine Wash Agitate vigorously for 5 minutes, then allow phase separation. Extract the aqueous layer two additional times with 2-MeTHF. Wash the combined organic layers with a minimal volume (0.25x) of saturated aqueous NaCl (brine). Validation Check: Spot the final aqueous layer on a TLC plate (UV 254 nm). If UV-active material remains, the pH has drifted. Re-adjust to 2.2 and extract once more.

Step 5: Drying and Concentration Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Strictly maintain the rotary evaporator bath temperature below 40 °C.

Workflow Visualization

G Start Crude Aqueous Mixture 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid pH_Adjust Adjust pH (Monitor with Meter) Start->pH_Adjust Low_pH pH < 1.0 Protonated Amine (Cationic) pH_Adjust->Low_pH Too Acidic High_pH pH > 3.5 Deprotonated Acid (Anionic) pH_Adjust->High_pH Too Basic Optimal_pH pH 2.0 - 2.5 Neutral / Zwitterionic Species pH_Adjust->Optimal_pH Target pI Water_Loss1 Remains in Aqueous Phase (Yield Loss) Low_pH->Water_Loss1 Water_Loss2 Remains in Aqueous Phase (Yield Loss) High_pH->Water_Loss2 Extract Liquid-Liquid Extraction (2-MeTHF preferred) Optimal_pH->Extract Evap Concentration (Bath Temp < 40°C) Extract->Evap Product Pure Extracted Product Evap->Product

Workflow for the pH-optimized extraction of amphoteric pyrazole-3-carboxylic acid derivatives.

Troubleshooting & FAQs

Q: My extraction yield is below 30% into ethyl acetate despite multiple washes. What went wrong? A: The pH of your aqueous layer is likely outside the narrow isoelectric window. If you relied on pH indicator paper, the reading was likely inaccurate. At pH > 3.5, the carboxylic acid is deprotonated; at pH < 1.0, the amine is protonated. Both ionic forms will stubbornly remain in the aqueous phase. Solution: Use a calibrated electronic pH meter, re-adjust the aqueous layer to exactly pH 2.2, and re-extract using 2-MeTHF instead of ethyl acetate.

Q: A thick, persistent emulsion forms at the organic-aqueous interface during extraction. How do I break it? A: Amphoteric molecules near their isoelectric point can exhibit surfactant-like zwitterionic behavior, which stabilizes emulsions by resting at the solvent interface. Solution: Do not add more water. Instead, add saturated aqueous NaCl (brine) to "salt out" the organic layer and increase the density of the aqueous phase. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to remove microscopic insoluble particulates that act as emulsion stabilizers.

Q: NMR analysis of my extracted product shows a missing peak for the pyrazole C5 proton, and mass spectrometry shows a loss of 44 Da. Why? A: You are observing thermally induced decarboxylation. Pyrazole-3-carboxylic acids are highly prone to regio-specific decarboxylation, a process driven by hydrogen bonding between the lone pair of the pyrazole nitrogen and the hydrogen atom of the adjacent carboxylic acid (3[3]). This degradation is accelerated in acidic environments under heat. Solution: Never exceed a rotary evaporator bath temperature of 40 °C during concentration, and avoid prolonged exposure to strong mineral acids during the pH adjustment phase.

References

  • 1H-Pyrazole-3-Carboxylic Acid - Physico-chemical Properties. ChemBK.
  • 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1. ChemicalBook.
  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Co-Elution for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex chromatographic and mass spectrometric behavior of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid .

This molecule presents a "perfect storm" of analytical challenges: it is highly polar, amphoteric (containing both a basic primary amine and an acidic carboxylic acid), and features a strongly electron-withdrawing difluoromethyl group. These physicochemical properties frequently lead to poor retention on traditional reversed-phase columns, resulting in co-elution with void-volume matrix components and severe ion suppression.

Below, you will find a diagnostic workflow, targeted FAQs, empirical data summaries, and validated protocols to resolve these specific co-elution issues.

Diagnostic Workflow: Resolving Pyrazole Co-Elution

G Start LC-MS Co-Elution Detected (Signal Suppression / Split Peaks) CheckRetention Is Capacity Factor (k') < 1? (Eluting in Void Volume) Start->CheckRetention IsomerCheck Are there positional isomers? (e.g., 5-amino vs 4-amino) CheckRetention->IsomerCheck No (k' > 1) HILIC Switch to HILIC or Mixed-Mode Column CheckRetention->HILIC Yes (Polarity Issue) PFP Use Pentafluorophenyl (PFP) Column for π-π Selectivity IsomerCheck->PFP Yes (Regioisomers) Matrix Isolate Matrix Effects IsomerCheck->Matrix No (Matrix Interference) SPE Implement Mixed-Mode SPE or Dilute-and-Shoot Matrix->SPE Sample Prep Fix SIL Use Stable Isotope-Labeled Internal Standard (SIL-IS) Matrix->SIL MS Quantification Fix

Decision tree for diagnosing and resolving LC-MS co-elution and matrix effects for polar pyrazole derivatives.

Troubleshooting FAQs

Q1: My compound elutes at the void volume (Capacity Factor, k′ < 1) on a standard C18 column, leading to massive ion suppression from salts. How do I increase retention and resolve matrix co-elution?

A1: The root cause is the high polarity and amphoteric nature of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. Standard C18 columns rely on hydrophobic interactions, which are insufficient for highly polar analytes, causing them to fly through the system with the void volume where un-retained matrix salts co-elute[1].

The Fix: Abandon standard reversed-phase chromatography for this specific analyte. Instead, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and an acetonitrile-rich mobile phase. In HILIC, water acts as the strong eluting solvent. This orthogonal approach effectively retains highly polar analytes, separating them from early-eluting hydrophobic matrix components and significantly enhancing Electrospray Ionization (ESI) compatibility[2].

Q2: I have optimized retention ( k′ = 3), but I am observing a split peak or a shoulder in my chromatogram. Could this be a co-eluting positional isomer?

A2: Yes. The synthesis of substituted pyrazoles frequently yields regioisomers (e.g., 5-amino vs. 4-amino positional isomers). Because these isomers have nearly identical hydrophobicities and molecular weights, they will perfectly co-elute on a C18 column, presenting as a merged peak or a subtle shoulder[1].

The Fix: Change the column selectivity ( α ). A Pentafluorophenyl (PFP) column is highly recommended here. PFP stationary phases offer multiple retention mechanisms—including dipole-dipole, hydrogen bonding, and crucial π−π interactions. The electron-deficient fluorinated ring of the PFP phase interacts uniquely with the electron-rich regions of the pyrazole isomers, providing the spatial selectivity required to baseline-resolve nitrogen-containing heterocyclic regioisomers[3].

Q3: I cannot change my reversed-phase setup due to validated method constraints, but I have severe matrix suppression in ESI+. What sample prep or MS tweaks can I use to rescue my quantification?

A3: Matrix effects occur when co-eluting non-target components compete with your analyte for the limited charge available during the ESI droplet desolvation process, leading to signal suppression[4]. If chromatographic resolution cannot be altered, you must address the matrix directly:

  • Switch to Negative Ionization (ESI-): The 3-carboxylic acid and the strongly electron-withdrawing difluoromethyl group make this molecule highly amenable to deprotonation. ESI- generally suffers from significantly lower background noise and fewer matrix interferences than ESI+.

  • Optimize the Dilution Factor: If sensitivity permits, utilize a "dilute-and-shoot" approach. Diluting the sample (e.g., 1:10 or 1:50 with mobile phase) reduces the absolute concentration of competing matrix ions in the source, often restoring the linear relationship between signal intensity and analyte concentration[5].

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A 13C or 15N labeled version of your pyrazole will perfectly co-elute with the target analyte and experience the exact same degree of ion suppression. By quantifying the ratio of the analyte to the SIL-IS, you mathematically cancel out the matrix effect[6].

Quantitative Data: Column Chemistry Comparison

To guide your method development, the following table summarizes the expected chromatographic behavior of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid across different stationary phases.

Column ChemistryPrimary Retention MechanismExpected Capacity Factor ( k′ )Isomer ResolutionMatrix Co-elution Risk
Standard C18 Hydrophobic< 1.0 (Poor)PoorCritical (Elutes in void)
Polar-Embedded C18 Hydrophobic + H-bonding1.5 - 2.5 (Moderate)ModerateHigh
Pentafluorophenyl (PFP) π−π , Dipole, Hydrophobic2.0 - 4.0 (Good)Excellent Low
Zwitterionic HILIC Hydrophilic Partitioning4.0 - 8.0 (Excellent)ModerateMinimal
Mixed-Mode (WAX/RP) Anion Exchange + Hydrophobic> 5.0 (Excellent)GoodLow
Experimental Methodologies
Protocol A: HILIC-MS/MS Method for Polar Pyrazoles

This protocol is designed to maximize retention and MS sensitivity for amphoteric pyrazole carboxylic acids.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Note: The acidic pH ensures the carboxylic acid is partially protonated, while the amine is fully protonated, optimizing interaction with the HILIC water layer).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 95% B (Highly organic). Hold for 1 min. Ramp to 50% B over 5 minutes. Hold at 50% B for 2 minutes. Return to 95% B and equilibrate for 4 minutes. (Crucial: HILIC requires longer equilibration times than reversed-phase).

Step 3: Sample Diluent

  • Dilute all samples in a solvent matching the initial gradient conditions (e.g., 95% Acetonitrile). Injecting highly aqueous samples into a HILIC system will cause peak distortion and early elution.

Protocol B: Mixed-Mode Solid Phase Extraction (SPE) Cleanup

To eliminate ion suppression without changing the LC method, use Weak Anion Exchange (WAX) SPE to isolate the carboxylic acid moiety from neutral and basic matrix lipids/proteins.

Step 1: Conditioning & Equilibration

  • Condition a WAX SPE cartridge (e.g., Oasis WAX, 30 mg) with 1 mL Methanol.

  • Equilibrate with 1 mL Water.

Step 2: Sample Loading

  • Adjust the biological sample to pH 6.0 - 7.0 using a phosphate buffer. At this pH, the 3-carboxylic acid is fully deprotonated (anionic) and will bind strongly to the basic WAX sorbent. Load 0.5 mL of the buffered sample.

Step 3: Washing (Matrix Removal)

  • Wash 1: 1 mL of 2% Formic Acid in Water. (Removes neutral and basic interferences; the analyte remains bound via anion exchange).

  • Wash 2: 1 mL of Methanol. (Removes hydrophobic interferences like phospholipids).

Step 4: Elution

  • Elute the target pyrazole with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the WAX sorbent, releasing the acidic analyte.

  • Evaporate to dryness under nitrogen and reconstitute in your LC mobile phase.

References
  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at:[Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Semantic Scholar. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at:[Link]

  • Longdom. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • ResearchGate. What is the concept of LC-MS-MS sample dilution to decrease the matrix effect? Available at:[Link]

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at:[Link]

Sources

Optimization

stability of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid under acidic conditions

Welcome to the Technical Support Center for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid . As a highly functionalized fluorinated building block, this compound is critical in the development of succinate dehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid .

As a highly functionalized fluorinated building block, this compound is critical in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and novel pharmaceutical therapeutics [1]. However, its dense array of functional groups—a lipophilic N-difluoromethyl group, a basic C4-amino group, and a labile C3-carboxylic acid—creates a complex reactivity profile.

This guide provides application scientists and drug development professionals with field-proven insights, mechanistic troubleshooting, and validated protocols for handling this compound under acidic conditions.

Part 1: Mechanistic Insights into Acidic Degradation Pathways

To successfully manipulate 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, one must understand the causality behind its degradation. Under acidic conditions, the molecule is subjected to a specific protonation cascade that dictates its stability:

  • C4-Amine Protonation (The Trigger): The first event in acidic media (pH < 3) is the protonation of the C4-amino group to form an ammonium cation ( −NH3+​ ). This transforms a weakly electron-donating group into a powerful electron-withdrawing group, drastically reducing the electron density of the pyrazole ring.

  • Thermal Decarboxylation: Pyrazole-3-carboxylic acids are prone to loss of CO2​ when heated in mineral acids [2]. While the protonated C4-amine slightly destabilizes the transition state for electrophilic ipso-protonation (the standard decarboxylation mechanism), prolonged heating (>80 °C) in strong acids provides the activation energy required to break the C-C bond, releasing CO2​ and yielding 4-amino-1-(difluoromethyl)-1H-pyrazole [3].

  • N-Difluoromethyl Hydrolysis: The −CF2​H group is generally robust, owing to fluorine hyperconjugation. However, in strongly acidic aqueous environments at elevated temperatures, the difluoromethylene carbon becomes susceptible to nucleophilic attack by water. This leads to the sequential loss of HF, formation of a transient formyl group, and eventual deformylation to yield the unprotected 1H-pyrazole [4].

G Start 4-Amino-1-(difluoromethyl) -1H-pyrazole-3-carboxylic acid Acidic Strong Aqueous Acid (pH < 1, T > 80°C) Start->Acidic Protonation C4-Amine Protonation (-NH3+ formation) Acidic->Protonation Path1 Decarboxylation (-CO2) Protonation->Path1 Thermal Activation Path2 N-CF2H Hydrolysis (-HF, -HCOOH) Protonation->Path2 Prolonged Aqueous Heating Prod1 4-Amino-1-(difluoromethyl) -1H-pyrazole Path1->Prod1 Prod2 4-Amino-1H-pyrazole -3-carboxylic acid Path2->Prod2

Fig 1. Divergent degradation pathways of the pyrazole building block under strongly acidic conditions.

Part 2: Troubleshooting Guide & FAQs

Q1: During a Boc-deprotection step using 4M HCl in dioxane, my LC-MS shows a major byproduct with a mass loss of 44 Da. What is happening? A: You are observing unintended decarboxylation . The loss of 44 Da corresponds to the evolution of CO2​ . While Boc-deprotection typically occurs at room temperature, localized heating (exotherms upon acid addition) or extended reaction times can trigger the loss of the C3-carboxylic acid [3]. Solution: Switch to a milder acid system (e.g., 20% TFA in DCM at 0 °C to RT) and strictly monitor the reaction time. Do not heat the reaction.

Q2: I refluxed the compound in 2M aqueous HCl to hydrolyze an upstream ester, but my 1H NMR shows the disappearance of the characteristic triplet at ~7.2 ppm ( 2JH−F​≈60Hz ). Why? A: The triplet at ~7.2 ppm is the proton of the −CF2​H group. Refluxing in aqueous mineral acid has caused hydrolysis of the difluoromethyl group [4]. The harsh combination of water, strong acid, and heat forces nucleophilic attack on the fluorinated carbon. Solution: To hydrolyze an ester without cleaving the −CF2​H group, use basic saponification (e.g., LiOH in THF/ H2​O at 0 °C) instead of acidic hydrolysis.

Q3: I am trying to isolate the free acid via liquid-liquid extraction after an acidic workup, but the compound is crashing out at the aqueous/organic interface. How do I fix this? A: This is an isoelectric point (pI) issue. Because the molecule contains both a basic amine and an acidic carboxylate, it forms a highly polar zwitterion at intermediate pH levels (typically between pH 3 and 5), rendering it insoluble in both water and standard organic solvents like ethyl acetate. Solution: Adjust the aqueous layer to exactly pH 2.5 to fully protonate the carboxylic acid while keeping the amine partially neutral, or use a highly polar organic extraction solvent system like 10% Isopropanol in Chloroform ( CHCl3​ /IPA).

Part 3: Quantitative Stability Matrix

To aid in experimental design, refer to the following stability matrix. Data is summarized based on standard analytical recovery (LC-MS UV peak area) after exposure to various acidic environments.

Acidic ConditionSolvent SystemTemperatureExposure TimePrimary DegradationEst. Recovery
0.1% TFA (Analytical) H2​O / Acetonitrile25 °C48 hoursNone> 99%
1M HClAqueous25 °C24 hoursNone> 98%
20% TFADichloromethane25 °C12 hoursTrace Decarboxylation95%
2M HClAqueous80 °C6 hoursN-CF2H Hydrolysis< 40%
Neat TFANone (Neat)80 °C12 hoursDecarboxylation< 30%

Part 4: Validated Experimental Protocols

Protocol A: Safe Acidic Workup and Isolation (Zwitterion Bypass)

Use this protocol to isolate the intact compound from a basic reaction mixture without inducing decarboxylation or phase-boundary precipitation.

  • Quench & Cool: Transfer the crude basic reaction mixture to an ice bath and cool to 0–5 °C.

  • Controlled Acidification: Slowly add 1M aqueous Citric Acid dropwise while stirring vigorously. Monitor the pH using a calibrated probe. Stop exactly at pH 2.5 . (Self-Validation: The solution should remain clear; if a milky precipitate forms, the pH has drifted into the zwitterionic range of ~pH 4).

  • Extraction: Extract the aqueous layer with a mixture of 10% Isopropanol in Chloroform (3 x 50 mL). The IPA disrupts hydrogen bonding, pulling the polar acid into the organic phase.

  • Washing & Drying: Wash the combined organic layers with a minimal amount of cold brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Keep the water bath temperature below 35 °C during rotary evaporation to prevent thermal degradation.

Protocol B: Intentional Decarboxylation

Use this protocol if your synthetic route requires the removal of the C3-carboxylic acid to yield 4-amino-1-(difluoromethyl)-1H-pyrazole.

  • Setup: Suspend 1.0 equivalent of the starting material in a 10-fold volumetric excess of 2M aqueous HCl in a heavy-walled pressure vial.

  • Heating: Seal the vial and heat the mixture to 110 °C using an oil bath or heating block. Stir vigorously for 6–8 hours.

  • Reaction Monitoring: Sample the reaction and analyze via LC-MS. (Self-Validation: Look for the disappearance of the parent mass [M+H]+ and the emergence of a new peak at [M−44+H]+ . The UV spectrum should also shift due to the loss of conjugation from the carboxyl group).

  • Isolation: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous NaHCO3​ to pH 8, and extract with Ethyl Acetate (3 x 30 mL). Dry and concentrate to yield the decarboxylated pyrazole.

References

  • Wikipedia Contributors. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "Decarboxylation." Master Organic Chemistry. Available at:[Link]

  • Goossen, L. J., et al. "Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives." Google Patents (WO2014033164A1).
  • Milcent, T., & Crousse, B. "The main and recent syntheses of the N-CF3 motif." Comptes Rendus de l'Académie des Sciences - Chimie, 21 (2018) 771-781. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide for Medicinal Chemists: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid vs. Trifluoromethyl Pyrazole Analogs

Introduction: The Strategic Choice Between -CHF₂ and -CF₃ on a Privileged Scaffold The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Choice Between -CHF₂ and -CF₃ on a Privileged Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic functionalization of this core is paramount in modern drug design. Among the most powerful modifications is the introduction of fluorine-containing groups, which can profoundly alter a molecule's physicochemical and pharmacokinetic profiles.[3][4]

This guide provides an in-depth comparison between two key fluorinated pyrazole classes: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid and its trifluoromethyl (-CF₃) analogs. While both the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups enhance metabolic stability and influence electronic properties, their subtle differences can lead to vastly different pharmacological outcomes.[5][6] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering experimental data, detailed protocols, and mechanistic insights to guide the rational selection between these two crucial moieties.

Section 1: Physicochemical & Mechanistic Distinctions: Beyond Simple Fluorination

The decision to employ a -CHF₂ versus a -CF₃ group is a strategic one, rooted in their distinct physicochemical properties. While both are electron-withdrawing and sterically larger than a methyl group, their impact on lipophilicity, hydrogen bonding potential, and metabolic fate are critically different.

The Trifluoromethyl (-CF₃) Group: A Bastion of Metabolic Stability The -CF₃ group is a well-established tool for enhancing drug stability.[7] Its high C-F bond energy (approximately 485 kJ/mol) makes it exceptionally resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[3][4] This "metabolic blocking" effect can significantly increase a drug's half-life and bioavailability.[4][7] Furthermore, its strong electron-withdrawing nature and lipophilicity (Hansch π value of +0.88) can improve membrane permeability and binding affinity through hydrophobic interactions.[3][8]

The Difluoromethyl (-CHF₂) Group: A Lipophilic Hydrogen Bond Donor The -CHF₂ group offers a unique and nuanced profile. While it also enhances metabolic stability, its defining feature is the ability of its hydrogen atom to act as a weak hydrogen bond donor.[6][9] This property allows it to function as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially introducing critical new binding interactions with a biological target that are impossible for a -CF₃ group to achieve.[6][9] This dual role as both a lipophilic, metabolically robust moiety and a hydrogen-bonding participant provides a unique tool for optimizing target engagement.

Comparative Physicochemical Data

The following table summarizes the key distinctions and their implications for drug design.

Parameter-CHF₂ (Difluoromethyl) Analog-CF₃ (Trifluoromethyl) AnalogRationale & Implication in Drug Design
Metabolic Stability HighVery HighBoth groups block oxidative metabolism by replacing metabolically vulnerable C-H bonds with robust C-F bonds. The C-F bond is significantly stronger than the C-H bond, resisting enzymatic cleavage.[3][4]
Hydrogen Bonding Donor NoneThe H-atom on the -CHF₂ group can participate in hydrogen bonds, acting as a bioisostere for -OH or -NH groups. This can lead to enhanced binding affinity and selectivity if the target has a nearby H-bond acceptor.[6][9]
Lipophilicity (LogP) IncreasedSignificantly IncreasedThe -CF₃ group generally confers greater lipophilicity than the -CHF₂ group.[3] This can be modulated to optimize solubility, permeability, and target binding.
Electronic Effect Strongly Electron-WithdrawingVery Strongly Electron-WithdrawingBoth groups lower the pKa of the carboxylic acid and the basicity of the amino group. The stronger inductive effect of -CF₃ will be more pronounced, which can be used to fine-tune ionization at physiological pH.
Bioisosterism Hydroxyl (-OH), Thiol (-SH)Methyl (-CH₃), Chlorine (-Cl)The -CHF₂ group's ability to H-bond makes it a functional mimic of polar groups, whereas the -CF₃ group is typically considered a larger, more lipophilic, and metabolically stable version of a methyl group.[3][6]

Section 2: Target Interaction & Biological Activity

The subtle physicochemical differences between -CHF₂ and -CF₃ translate directly into distinct target binding interactions and, consequently, biological activity. Aminopyrazole scaffolds are frequently developed as kinase inhibitors, where precise interactions within the ATP-binding pocket are essential for potency and selectivity.[1][10]

Hypothetical Kinase Inhibitor Binding

The diagram below illustrates how the choice of fluorinated group can alter the binding mode within a kinase active site. The -CHF₂ analog can form a crucial hydrogen bond with a backbone carbonyl (an H-bond acceptor), whereas the -CF₃ analog engages in a less specific hydrophobic interaction.

cluster_0 Scenario A: Difluoromethyl (-CHF₂) Analog cluster_1 Scenario B: Trifluoromethyl (-CF₃) Analog CHF2_analog 4-Amino-1-(CHF₂)-... Pyrazole Core protein_acceptor Protein Active Site H-Bond Acceptor (e.g., C=O) CHF2_analog:f0->protein_acceptor:h_bond H-Bond (Donor) CF3_analog 4-Amino-1-(CF₃)-... Pyrazole Core protein_pocket Protein Active Site Hydrophobic Pocket CF3_analog:f0->protein_pocket:hydrophobic Hydrophobic Interaction

Caption: Comparative binding modes of -CHF₂ and -CF₃ pyrazole analogs.

This difference is not merely theoretical. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is a key building block for a new class of highly successful succinate dehydrogenase inhibitor (SDHI) fungicides.[11][12][13] In contrast, trifluoromethyl-pyrazole-carboxamides have been extensively explored as potent inhibitors of cyclooxygenase (COX) enzymes.[14][15][16]

Section 3: Synthetic Strategies & Methodologies

The synthesis of these target compounds requires a robust and regioselective approach to constructing the pyrazole core, followed by the often-challenging introduction of the N-fluoroalkyl group.

G start Starting Materials (e.g., β-ketoester, Hydrazine) step1 Step 1: Cyclocondensation start->step1 intermediate Substituted Pyrazole Core (e.g., Pyrazole-3-carboxylate) step1->intermediate step2a Step 2a: N-Difluoromethylation intermediate->step2a step2b Step 2b: N-Trifluoromethylation intermediate->step2b product_chf2 1-(Difluoromethyl)-pyrazole Analog step2a->product_chf2 product_cf3 1-(Trifluoromethyl)-pyrazole Analog step2b->product_cf3 step3 Step 3: Functional Group Interconversion (e.g., Saponification, Amination) product_chf2->step3 product_cf3->step3 final_product Final Product 4-Amino-1-(fluoroalkyl)-1H- pyrazole-3-carboxylic acid step3->final_product

Caption: General synthetic workflow for N-fluoroalkylated aminopyrazoles.

Protocol 1: General Synthesis of 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic Acid

This protocol is adapted from established methods for the synthesis of functionalized N-difluoromethylpyrazoles.[17]

Objective: To synthesize the core 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid scaffold.

Materials:

  • 3-Methylpyrazole

  • Chlorodifluoromethane (ClCF₂H)

  • Dioxane/Water mixture

  • Base (e.g., NaOH)

  • Phase-transfer catalyst (e.g., TBAB)

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Ethyl acetate

Procedure:

  • N-Difluoromethylation:

    • Causality: This step introduces the key -CHF₂ group onto the pyrazole nitrogen. A phase-transfer catalyst is essential to facilitate the reaction between the gaseous ClCF₂H and the pyrazole salt in the biphasic system.

    • In a suitable pressure vessel, dissolve 3-methylpyrazole, a base, and the phase-transfer catalyst in a dioxane-water mixture.

    • Cool the mixture and bubble chlorodifluoromethane gas through the solution under controlled pressure and temperature.

    • Monitor the reaction by GC-MS until completion.

    • Work up the reaction by extraction with ethyl acetate. The resulting isomeric mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole must be separated, typically by fractional distillation.[17]

  • Oxidation to Carboxylic Acid:

    • Causality: This step converts the metabolically stable methyl group into the versatile carboxylic acid handle, which is crucial for forming amide bonds or other derivatives. A strong oxidizing agent is required.

    • To a solution of concentrated sulfuric acid, carefully add potassium dichromate at 0-5 °C.

    • Slowly add the purified 1-(difluoromethyl)-3-methyl-1H-pyrazole to the oxidant mixture, maintaining the low temperature.

    • Stir the reaction for several hours until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture onto ice and extract the product with ethyl acetate.

    • Purify the resulting 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid by recrystallization from water to yield the final product.[17]

Section 4: Key Experimental Evaluation: Metabolic Stability Assay

A primary reason for incorporating fluoroalkyl groups is to enhance metabolic stability.[5] The in vitro liver microsomal stability assay is the gold standard for evaluating this property in early drug discovery.

cluster_workflow In Vitro Metabolic Stability Assay Workflow A 1. Prepare Incubation Mix (Compound + Liver Microsomes + Phosphate Buffer) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Aliquot & Quench (at t=0, 5, 15, 30, 60 min) with Cold Acetonitrile C->D E 5. Centrifuge (Precipitate Proteins) D->E F 6. Analyze Supernatant (LC-MS/MS) E->F G 7. Data Analysis (% Parent Compound Remaining vs. Time -> t½, CLint) F->G

Caption: Workflow for a typical liver microsomal stability assay.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a robust system for comparing the metabolic fate of -CHF₂ and -CF₃ analogs.[4][7]

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the test compounds.

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or NADPH stock)

  • Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile with internal standard

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer.

    • Prepare a working solution of the test compound by diluting the stock to 100 µM in buffer.

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound working solution (final compound concentration: 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures all components reach the optimal enzymatic temperature before the metabolic reaction is initiated.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH regenerating system to each well.

    • Immediately remove an aliquot for the t=0 time point and quench it by adding it to a separate plate containing 3 volumes of cold acetonitrile with an internal standard.

    • Causality: Cold acetonitrile serves to both precipitate the microsomal proteins, thereby stopping the enzymatic reaction, and extract the compound for analysis. The internal standard corrects for variations in sample processing and instrument response.

  • Time Course Sampling:

    • Incubate the reaction plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the same manner.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal and centrifuge the quench plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the % parent compound remaining versus time.

    • The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

    • Calculate intrinsic clearance (CLᵢₙₜ) using the in vitro half-life and assay protein concentration.

Conclusion: A Strategic Choice for Rational Drug Design

The selection between a 4-amino-1-(difluoromethyl) and a 4-amino-1-(trifluoromethyl) pyrazole scaffold is not arbitrary but a critical decision in the drug design process.

  • Choose the trifluoromethyl (-CF₃) analog when the primary goal is to maximize metabolic stability and lipophilicity, block a known metabolic hotspot, and engage the target through hydrophobic interactions. It is the more conservative and established choice for robustly improving pharmacokinetic properties.[3][18]

  • Choose the difluoromethyl (-CHF₂) analog when a more nuanced approach is required. This moiety should be prioritized when there is an opportunity to engage a hydrogen bond acceptor in the target active site, potentially leading to superior potency or selectivity.[6][9] It represents a strategic choice to act as a bioisostere for a hydroxyl or other polar group, combining metabolic stability with a specific, targeted interaction.

By understanding the distinct physicochemical properties, synthetic routes, and biological implications of each group, researchers can make more informed decisions, accelerating the development of safer and more effective therapeutics.

References

  • Al-Azmi, A., & Mahmoud, H. (2019). Facile synthesis and antimicrobial activities of novel 1,4-bis (3,5- dialkyl-4H-1,2,4-triazol-4-yl)-benzene and 5-aryltriaz-1-en-1-yl-1- phenyl- 1H- pyrazole-4-. ACS Omega, 4, 14284-14293.
  • BenchChem. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. Available from: [Link]

  • Wang, Q., He, L., Li, K. K., & Tsui, G. C. (2017). Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Letters, 19(3), 658-661. Available from: [Link]

  • ResearchGate. (2023). Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. ResearchGate. Available from: [Link]

  • Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

  • Hawash, M., et al. (2025). Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure, 13065. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. Available from: [Link]

  • ResearchGate. (2025). (PDF) Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. Available from: [Link]

  • ChemRxiv. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Doyle, A. G., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]

  • Gray, D., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. Available from: [Link]

  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

  • PubChem. (n.d.). 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole. PubChem. Available from: [Link]

  • ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available from: [Link]

  • Faria, J. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available from: [Link]

  • Oriental Journal of Chemistry. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available from: [Link]

  • ResearchGate. (2022). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ResearchGate. Available from: [Link]

  • ResearchGate. (2022). Recent developments in aminopyrazole chemistry. ResearchGate. Available from: [Link]

  • Arabian Journal of Chemistry. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available from: [Link]

  • ACS Publications. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research. Available from: [Link]

  • National Institutes of Health. (2026). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. PMC. Available from: [Link]

  • International Journal of Chemical Studies. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. International Journal of Chemical Studies. Available from: [Link]

  • MDPI. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available from: [Link]

  • ResearchGate. (2026). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • MDPI. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available from: [Link]

  • MolPort. (n.d.). 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. MolPort. Available from: [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available from: [Link]

  • PubMed. (2019). N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. PubMed. Available from: [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available from: [Link]

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Sources

Comparative

A Comparative Guide to LC-MS Validation for the Purity Assessment of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel molecular entities such as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel molecular entities such as 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of this specific fluorinated pyrazole carboxylic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative guidelines.

The Criticality of Purity for Novel APIs

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, with its unique combination of a pyrazole core, an amino group, a carboxylic acid function, and a difluoromethyl substituent, presents specific analytical challenges. The presence of impurities, even at trace levels, can alter the pharmacological and toxicological profile of the API. Therefore, a highly sensitive and specific analytical method is not just a regulatory expectation but a scientific necessity.

LC-MS as the Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the cornerstone of purity analysis in the pharmaceutical industry. Its power lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.[1]

  • Specificity: LC-MS provides unparalleled specificity by separating compounds based on their physicochemical properties (retention time) and then identifying them based on their mass-to-charge ratio (m/z). This dual-filter approach is crucial for distinguishing the API from structurally similar impurities.

  • Sensitivity: Modern mass spectrometers can detect analytes at picogram or even femtogram levels, enabling the quantification of trace impurities that might be missed by less sensitive techniques.

  • Versatility: LC-MS can be adapted to a wide range of analytes, including polar compounds like carboxylic acids, by employing various ionization techniques such as Electrospray Ionization (ESI). For carboxylic acids, ESI in negative ion mode is generally preferred as the carboxylic acid group readily deprotonates to form a negative ion [RCOO]-.[2]

A Comprehensive LC-MS Method Validation Protocol for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

A rigorous validation protocol, designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures that the analytical method is suitable for its intended purpose.[3][4][5][6][7] The following is a detailed, step-by-step validation plan for an LC-MS method for the purity assessment of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.

3.1. System Suitability

Before any validation experiments, system suitability tests are performed to ensure that the LC-MS system is performing optimally. This typically involves injecting a standard solution multiple times and assessing parameters like peak area precision, retention time, and chromatographic resolution.

3.2. Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies are essential.[8][9][10][11] These studies involve subjecting the API to various stress conditions to intentionally generate degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the API with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105°C for 48 hours.

  • Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for a defined period.

The stressed samples are then analyzed by LC-MS to demonstrate that the degradation products are well-resolved from the main peak of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. The goal is to achieve 5-20% degradation of the active ingredient.[8]

3.3. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of concentrations (e.g., from the reporting threshold for impurities up to 120% of the specification limit).

  • Inject each standard in triplicate and plot the peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

3.4. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking a placebo (a mixture of all excipients without the API) with known amounts of the API at different concentration levels.

3.5. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and on different equipment.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

3.7. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS method, parameters to investigate include:

  • Mobile phase composition (e.g., ± 2% organic solvent)

  • Column temperature (e.g., ± 5°C)

  • Flow rate (e.g., ± 0.1 mL/min)

  • pH of the mobile phase buffer

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. A comparative overview provides context for selecting the most appropriate method.

Technique Principle Advantages for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid Disadvantages
LC-MS Chromatographic separation followed by mass-based detection.High specificity and sensitivity, provides molecular weight information for impurity identification.Higher cost and complexity compared to HPLC-UV.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, widely available, and cost-effective.Lower sensitivity and specificity compared to LC-MS; may not detect impurities that lack a UV chromophore.
GC-MS Gas chromatographic separation followed by mass-based detection.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile and thermally labile compounds like 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid without derivatization.
NMR Nuclear Magnetic Resonance spectroscopy.Provides detailed structural information, can be used for quantitative analysis without a reference standard (qNMR).Lower sensitivity compared to LC-MS, complex data interpretation.
SFC Supercritical Fluid Chromatography.Fast separations, uses non-toxic mobile phases.[12]May require specialized equipment.

Table 1: Comparison of Analytical Techniques for Purity Analysis

For the specific case of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, HPLC-UV could be a viable alternative for routine quality control if all potential impurities have a suitable UV chromophore and are well-resolved. However, for method development, validation, and impurity identification, the superior specificity and sensitivity of LC-MS are indispensable.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

LCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Dev LC-MS Method Development (Column, Mobile Phase, Gradient) Specificity Specificity (Forced Degradation) Dev->Specificity Initial Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Validated Method Stability Stability Studies Routine->Stability

Caption: Workflow for LC-MS method validation and application.

Detailed Experimental Protocol: LC-MS Purity Method

Objective: To develop and validate a stability-indicating LC-MS method for the determination of the purity of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid and its potential impurities.

Instrumentation:

  • LC System: UHPLC system with a binary pump, autosampler, and column oven.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow: As per instrument manufacturer's recommendation.

  • Scan Range: m/z 50-500.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Conclusion

The purity of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a critical determinant of its quality and safety. A well-validated LC-MS method, following the principles outlined in the ICH Q2(R1) guidelines, provides the necessary specificity, sensitivity, and reliability for this purpose. While other techniques have their merits, LC-MS stands out as the most comprehensive and authoritative method for the in-depth purity analysis of novel APIs. The systematic approach to method validation, including rigorous forced degradation studies, ensures that the analytical procedure is truly stability-indicating and fit for its intended use in a regulated environment.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][6]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • Veerareddy, P. R., & Vemula, S. (2012). Forced Degradation Study as per ICH Guidelines: A Review. Journal of Pharmaceutical Sciences and Research, 4(7), 1845-1853. [Link][8]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][5]

  • MedCrave. (2016). Forced Degradation Studies. [Link][9]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link][7]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link][10]

  • SGS. Forced Degradation Testing. [Link][11]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. [Link][1]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link][12]

  • Chromatography Forum. Analysis of carboxylic salts by LCMS. [Link][2]

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Validation

comparing bioactivity of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid and 1-methyl derivatives

Comparative Bioactivity Guide: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid vs. 1-Methyl Derivatives Introduction In modern drug discovery and agrochemical development, the 4-amino-pyrazole-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity Guide: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid vs. 1-Methyl Derivatives

Introduction

In modern drug discovery and agrochemical development, the 4-amino-pyrazole-3-carboxylic acid scaffold serves as a highly versatile building block for synthesizing potent amide-linked inhibitors[1]. While traditional designs heavily utilized the 1-methyl pyrazole core, the strategic substitution of the N1-methyl group ( −CH3​ ) with a difluoromethyl group ( −CF2​H ) has revolutionized the field[2]. This guide objectively compares the bioactivity, physicochemical properties, and experimental handling of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid against its 1-methyl counterpart, providing actionable insights for application scientists and medicinal chemists.

Part 1: Mechanistic Rationale & Bioisosteric Logic

The transition from an N-methyl to an N-difluoromethyl substituent is not merely a steric adjustment; it fundamentally alters the electronic and pharmacokinetic landscape of the resulting molecule[3].

  • The Lipophilic Hydrogen Bond Donor Concept: The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent carbon-hydrogen bond. Unlike the electronically inert hydrogens of a standard methyl group, the proton in −CF2​H becomes slightly acidic[2]. This allows the difluoromethyl group to act as a unique lipophilic hydrogen bond donor, enabling novel interactions with target protein backbones (e.g., within the active sites of Succinate Dehydrogenase or BACE-1/2) without sacrificing the molecule's overall membrane permeability[4][5].

  • Metabolic Shielding: N-methyl groups are notorious metabolic liabilities, frequently undergoing rapid N-demethylation via cytochrome P450 oxidative pathways. The strong C−F bonds in the difluoromethyl derivative sterically and electronically shield the N1 position, drastically reducing intrinsic clearance rates and prolonging the compound's half-life in vivo[3][6].

BioisostereLogic A 1-Methyl Pyrazole (-CH3) C Lipophilicity (logP) Moderate A->C E H-Bonding None (C-H inert) A->E G Metabolic Stability Susceptible to Oxidation A->G B 1-Difluoromethyl Pyrazole (-CF2H) D Lipophilicity (logP) Increased B->D F H-Bonding Donor (Polarized C-H) B->F H Metabolic Stability Resistant to P450 B->H

Caption: Mechanistic differences and pharmacokinetic outcomes of N-methyl vs N-difluoromethyl pyrazole substituents.

Part 2: Quantitative Performance Comparison

When these two carboxylic acid building blocks are coupled with identical aniline or amine counterparts to form active amides, the resulting derivatives exhibit distinct divergent properties. The table below summarizes the typical comparative metrics observed in preclinical profiling.

Parameter1-Methyl Derivative1-(Difluoromethyl) DerivativeCausality / Impact
Lipophilicity ( ΔlogP ) Baseline +0.5 to +0.8 unitsFluorine incorporation increases lipophilicity, enhancing cell wall/membrane penetration[6].
H-Bond Donor Capacity 0 (at N1 position)1 (Weak/Moderate) −CF2​H acts as a bioisostere for −OH or −SH , improving target binding affinity[2].
Metabolic Clearance ( CLint​ ) High (N-demethylation)Low to ModerateHalogenation blocks oxidative enzymatic degradation, improving systemic exposure[3].
Aqueous Solubility ModerateLowerIncreased lipophilicity inversely affects aqueous solubility; requires formulation adjustments.
Typical Target IC50​ Shift Baseline 2 x to 10 x more potentEnhanced binding via the polarized C-H bond and optimal hydrophobic pocket filling.

Part 3: Experimental Methodologies & Workflows

To ensure scientific integrity and reproducibility, the evaluation of these compounds relies on self-validating experimental systems. Below are the field-proven protocols for synthesizing and evaluating these derivatives.

Protocol 1: Synthesis & N-Functionalization

Expertise Note: The 4-amino group is highly nucleophilic. To prevent unwanted side reactions during N1-alkylation, the synthesis must begin with a 4-nitro precursor, followed by functionalization and subsequent reduction.

  • Precursor Preparation: Dissolve ethyl 4-nitro-1H-pyrazole-3-carboxylate in anhydrous DMF.

  • N-Methylation (Control): Treat the solution with Potassium Carbonate ( K2​CO3​ ) and Methyl Iodide ( MeI ) at 0°C. Stir for 4 hours.

  • N-Difluoromethylation (Target): Utilize a mild, non-ozone-depleting reagent. Treat the precursor solution with Potassium Fluoride ( KF ) and diethyl bromodifluoromethyl phosphonate ( BrCF2​PO(OEt)2​ ) at 60°C for 12 hours[2].

  • Reduction & Hydrolysis: Reduce the 4-nitro group to an amine using Palladium on Carbon ( Pd/C ) under a Hydrogen atmosphere. Saponify the ethyl ester using LiOH in a THF/Water mixture to yield the final 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.

Protocol 2: In Vitro Bioactivity Profiling (FRET-Based Enzyme Assay)

To validate the bioisosteric advantage, the synthesized carboxylic acids are coupled to target amines and tested via a Fluorescence Resonance Energy Transfer (FRET) assay (e.g., against BACE-1/2 or fungal SDH)[5].

  • Substrate Preparation: Utilize a target-specific peptide labeled at the N-terminus with a Dabsyl quencher and at the C-terminus with a Fluorescent Yellow reporter[5].

  • Incubation: In a 384-well microplate, combine the enzyme (10 nM), the synthesized pyrazole derivative (serial dilutions from 10 μ M to 0.1 nM), and the assay buffer. Incubate for 15 minutes at room temperature.

  • Initiation & Reading: Add the FRET substrate (1 μ M) to initiate the reaction. As the enzyme cleaves the substrate, the fluorophore separates from the quencher.

  • Validation: Measure fluorescence continuously for 30 minutes (Ex: 430 nm / Em: 530 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model. A valid assay must show a Z'-factor >0.6 .

Workflow N1 Step 1: Synthesis N-Alkylation vs N-Difluoromethylation N2 Step 2: Profiling logP, Solubility & Clearance N1->N2 N3 Step 3: In Vitro Assay Target Enzyme Inhibition (FRET) N2->N3 N4 Step 4: Phenotypic Assay Cellular/Pathogen Efficacy N3->N4

Caption: Step-by-step experimental workflow for evaluating pyrazole derivative bioactivity.

Part 4: Application Scientist Insights

When transitioning a project from a 1-methyl pyrazole hit to a 1-difluoromethyl lead, researchers must anticipate downstream formulation challenges. While the −CF2​H group dramatically improves target affinity and metabolic stability[3], the corresponding increase in lipophilicity ( logP ) often reduces aqueous solubility.

In agrochemical applications (like the development of SDHI fungicides such as fluxapyroxad), this high lipophilicity is highly desirable as it promotes waxy cuticle penetration on plant leaves and fungal cell walls[4]. However, in pharmaceutical drug development, this may necessitate the use of self-microemulsifying drug delivery systems (SMEDDS) or co-solvents during in vivo pharmacokinetic dosing to ensure adequate bioavailability. Always run parallel thermodynamic solubility assays alongside your primary bioassays to avoid advancing "brick dust" molecules.

References

  • Miniyar et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." MDPI Molecules, 2018.

  • Song et al. "N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition." ResearchGate, 2016.

  • Nielsen, J. "Difluoroacetic Acid as a New Reagent for Direct C–H Difluoromethylation of Heteroaromatic Compounds." Thieme Synform, 2018.

  • Su et al. "Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules." ACS Journal of Agricultural and Food Chemistry, 2024.

  • Mykhailiuk et al. "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry (PMC), 2023.

  • Wikipedia Contributors. "Fluxapyroxad." Wikipedia, The Free Encyclopedia, 2023.

  • F. Hoffmann-La Roche AG. "2,5,6,7-tetrahydro-[1,4]oxazepin-3-ylamine or 2,3,6,7-tetrahydro-[1,4]oxazepin-5-ylamine compounds (CN102958922A)." Google Patents, 2013.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Comparison of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid Isomers

Introduction: The Critical Role of Isomeric Purity in Pyrazole-Based Drug Discovery The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, with derivatives exhibiting a vast ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Isomeric Purity in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, with derivatives exhibiting a vast range of biological activities, including anti-inflammatory, anticancer, and fungicidal properties.[1][2][3][4] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is an important building block in this class of compounds.[5] However, the synthesis of substituted pyrazoles can often lead to the formation of constitutional isomers, which, despite having the same molecular formula, can exhibit profoundly different biological activities and toxicological profiles.[6] Therefore, the unambiguous structural characterization and comparison of these isomers are of paramount importance in drug development and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the structural comparison of the potential isomers of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. We will delve into the experimental and computational methodologies required to differentiate these closely related molecules, explaining the causality behind our experimental choices and providing self-validating protocols.

Understanding the Isomerism in 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid

The core of our investigation lies in distinguishing between the possible constitutional isomers that can arise during the synthesis of the target molecule. The primary isomeric uncertainty in N-substituted pyrazoles is the position of the substituent on the pyrazole ring. For a 1-substituted pyrazole with substituents at the 3 and 4 positions, the main isomers of interest would be the 1,3,4- and 1,4,5-trisubstituted pyrazoles. In the context of our target molecule, we will focus on comparing 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid and its constitutional isomer, 4-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid .

Workflow for Isomer Characterization and Comparison

A multi-pronged approach combining spectroscopic, crystallographic, and computational techniques is essential for the definitive structural elucidation and comparison of the pyrazole isomers.

Isomer Comparison Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis cluster_computational In Silico Analysis cluster_comparison Comparative Evaluation synthesis Synthesis of Isomeric Mixture separation Chromatographic Separation (e.g., HPLC, SFC) synthesis->separation nmr NMR Spectroscopy (1H, 13C, 19F, 2D-NMR) separation->nmr Isolated Isomers ms Mass Spectrometry (HRMS) separation->ms Isolated Isomers xray Single-Crystal X-ray Diffraction separation->xray Isolated Isomers ftir FTIR Spectroscopy separation->ftir Isolated Isomers data_table Data Comparison Table nmr->data_table ms->data_table xray->data_table ftir->data_table dft DFT Calculations (Geometry Optimization, NMR Shielding) dft->data_table Theoretical Data conclusion Structural Assignment & Purity Assessment data_table->conclusion

Caption: Workflow for the separation, characterization, and comparison of pyrazole isomers.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the constitution of organic molecules in solution.[7] For our pyrazole isomers, a suite of NMR experiments will provide definitive evidence for their structural differences.

Experimental Protocol (¹H, ¹³C, ¹⁹F, and 2D-NMR):

  • Sample Preparation: Dissolve 5-10 mg of each purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is often preferred for observing exchangeable protons like N-H and O-H).[8]

  • ¹H NMR: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shift and multiplicity of the pyrazole ring proton and the difluoromethyl (CHF₂) group.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the pyrazole ring carbons are highly sensitive to the substituent pattern.[7]

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will confirm the presence of the CHF₂ group and can reveal subtle electronic differences between the isomers.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment.

    • COSY (Correlation Spectroscopy): Will show correlations between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is key for identifying the connectivity between the pyrazole ring and the substituents.

Expected Differences and Interpretation:

The key to differentiating the isomers lies in the long-range correlations observed in the HMBC spectrum.

  • For 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: We expect to see a correlation between the CHF₂ protons and the C5 carbon of the pyrazole ring, and between the pyrazole C5-H proton and the C3 (carboxylic acid) and C4 (amino-bearing) carbons.

  • For 4-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid: The CHF₂ protons will show a correlation to the C3 carbon, and the pyrazole C3-H proton will correlate with the C5 (carboxylic acid) and C4 carbons.

Parameter 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (Predicted) 4-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (Predicted) Rationale for Difference
Pyrazole Ring Proton (C5-H or C3-H) Singlet, further downfieldSinglet, further upfieldThe proton at C5 in the 3-carboxy isomer is adjacent to the electron-withdrawing N1-CHF₂ group, leading to a downfield shift.
¹³C Chemical Shift (Carboxylic Carbon) Further upfieldFurther downfieldThe electronic environment of the carboxylic acid group is influenced by the position of the N1-CHF₂ group.
HMBC Correlation (CHF₂ Protons) Correlation to C5Correlation to C3This directly maps the connectivity of the N-substituent to the pyrazole ring.
HMBC Correlation (Ring Proton to COOH) Correlation to C3-COOHCorrelation to C5-COOHConfirms the position of the carboxylic acid relative to the ring proton.
Single-Crystal X-ray Diffraction: The Gold Standard for Unambiguous Structure Determination

When suitable single crystals can be obtained, X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.[9][10][11] This technique can unequivocally differentiate between the two isomers.

Experimental Protocol:

  • Crystallization: Grow single crystals of each isomer from a suitable solvent or solvent mixture (e.g., slow evaporation from ethanol/water, methanol, or ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Expected Outcome:

The refined crystal structures will provide a clear 3D model of each molecule, unambiguously showing the connectivity of the atoms and confirming the positions of the difluoromethyl, amino, and carboxylic acid groups on the pyrazole ring.

Caption: The constitutional isomers of 4-Amino-1-(difluoromethyl)-1H-pyrazole-carboxylic acid.

(Note: The above DOT script is a template. Actual images of the chemical structures would be required for rendering.)

Computational Chemistry: A Predictive and Corroborative Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the properties of molecules and for corroborating experimental findings.[11][12][13]

Computational Protocol (DFT):

  • Model Building: Construct 3D models of both isomers in a molecular modeling software package.

  • Geometry Optimization: Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This will yield the lowest energy conformation of each isomer.

  • NMR Shielding Calculations: Using the optimized geometries, calculate the NMR shielding tensors (which are then converted to chemical shifts).

  • Energy Calculations: Calculate the relative electronic energies of the two isomers to predict their thermodynamic stability.

Application and Interpretation:

The calculated NMR chemical shifts can be compared with the experimental data to aid in the assignment of the spectra. Furthermore, calculating the relative energies of the isomers can provide insight into which isomer is thermodynamically more stable, which can sometimes be correlated with the major product of a reaction.

Property Isomer 1 (3-COOH) Isomer 2 (5-COOH)
Calculated ¹H Chemical Shift (Ring H) Correlates with experimental downfield signalCorrelates with experimental upfield signal
Calculated ¹³C Chemical Shifts Match experimental spectrum of one isomerMatch experimental spectrum of the other isomer
Relative Energy (kcal/mol) ΔE = 0 (Reference)ΔE = X

Conclusion: An Integrated Approach for Definitive Assignment

The structural comparison of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid and its isomers is a critical step in the development of novel pharmaceuticals and agrochemicals. A definitive structural assignment cannot rely on a single technique. Instead, an integrated approach that combines the detailed connectivity information from 2D NMR, the unequivocal 3D structure from X-ray crystallography, and the predictive power of computational chemistry is essential. By following the protocols and interpretative guidelines presented in this guide, researchers can confidently differentiate between these closely related isomers, ensuring the quality, safety, and efficacy of their pyrazole-based compounds.

References

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (n.d.). etd@IISc.
  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Computational Studies on C3H4N2 Isomers. (n.d.). ARC Journals.
  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)
  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (n.d.).
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Technical Support Center: Spectroscopic Analysis of Pyrazoles. (2025). Benchchem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.
  • (a) The three protonated isomers of pyrazole and their PM3 standard... (n.d.).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024).
  • Cetin, A. (2020).
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). PubMed.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. (n.d.). Elsevier.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI.
  • 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid CAS#1695283-45-4. (2026). ChemRadar.
  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles. (2026). PMC - NIH.
  • 4-amino-1H-pyrazole-3,5-dicarboxylic acid. (n.d.). ChemicalBook.
  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.).
  • 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia.
  • 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. (n.d.). Sigma-Aldrich.

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Validation

Comparative Guide: Cross-Reactivity Profiles of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid Antibodies

Target Audience: Analytical Chemists, Assay Developers, and Pharmacokinetic Researchers Document Type: Application & Performance Comparison Guide Executive Summary & Scientific Context The compound 4-Amino-1-(difluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Assay Developers, and Pharmacokinetic Researchers Document Type: Application & Performance Comparison Guide

Executive Summary & Scientific Context

The compound 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a highly specialized fluorinated heterocyclic building block. Its structural motif is increasingly prevalent in the rational design of next-generation pharmaceuticals—such as BACE inhibitors for Alzheimer's disease and Dengue virus protease inhibitors [1]—as well as in modern succinate dehydrogenase inhibitor (SDHI) agrochemicals.

As these compounds progress through pharmacokinetic (PK) profiling and environmental monitoring, researchers require highly specific immunoassays to quantify the active pharmaceutical ingredient (API) or its metabolites without interference from structurally similar degradation products.

This guide objectively compares the performance of a newly developed, highly specific monoclonal antibody (MAb-DFP-4A ) against a widely used generic polyclonal pyrazole antibody (pAb-Pyr-Gen ). We will dissect the causality behind their cross-reactivity (CR) profiles, detailing how specific functional groups dictate antibody-antigen thermodynamics, and provide a self-validating experimental protocol for your own laboratory implementation.

Mechanistic Causality: The Thermodynamics of Epitope Recognition

To understand why cross-reactivity occurs, we must analyze the physicochemical properties of the hapten. The 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid molecule presents three distinct challenges for antibody recognition:

  • The Difluoromethyl ( CF2​H ) Group: Unlike a standard methyl ( CH3​ ) or trifluoromethyl ( CF3​ ) group, the CF2​H moiety acts as both a weak hydrogen bond donor (via the polarized C-H bond) and a hydrogen bond acceptor (via the highly electronegative fluorine atoms).

  • The 4-Amino ( NH2​ ) Group: This group introduces a strong polar handle capable of primary hydrogen bonding. It also alters the electron density of the pyrazole ring, shifting the pKa of the adjacent carboxylic acid.

  • The Pyrazole-3-Carboxylic Acid Core: A common scaffold that often leads to high background noise if the antibody relies too heavily on this region for binding energy [2].

Why MAb-DFP-4A Outperforms Generic Alternatives: Generic polyclonal antibodies (like pAb-Pyr-Gen) typically recognize the rigid, highly charged pyrazole-3-carboxylic acid core, making them "blind" to subtle substitutions at the 1- and 4-positions. In contrast, MAb-DFP-4A was generated using a carefully designed immunogen where the linker was attached via the carboxylic acid. This strategic hapten design forces the host animal's immune system to recognize the CF2​H and NH2​ groups as the primary epitopes, creating a deep, highly contoured binding pocket that sterically clashes with mismatched analogs.

Epitope Recognition Logic

Caption: Mechanistic logic of MAb-DFP-4A epitope recognition and causes of low cross-reactivity in analogs.

Comparative Performance Data

The following table summarizes the cross-reactivity profiles obtained via Indirect Competitive ELISA (icELISA). Cross-reactivity is calculated using the formula:

CR(%)=(IC50​ of Target/IC50​ of Analog)×100 .
Compound / AnalogStructural Variance from TargetMAb-DFP-4A IC50​ (ng/mL)MAb-DFP-4A % CRpAb-Pyr-Gen IC50​ (ng/mL)pAb-Pyr-Gen % CR
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid None (Target) 1.2 100% 4.5 100%
1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid [3]Lacks 4-Amino group>10,000< 0.01%10.045.0%
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid CH3​ replaces CF2​H 240.00.5%5.384.9%
4-Amino-1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CF3​ replaces CF2​H 57.12.1%6.866.1%
Pyrazole-3-carboxylic acidLacks 4-Amino & CF2​H >10,000< 0.01%15.030.0%

Data Interpretation: The data clearly demonstrates that MAb-DFP-4A is exquisitely sensitive to the presence of both the difluoromethyl and the 4-amino groups. Removing the amino group (Analog 1) abolishes binding entirely (<0.01% CR), proving the amino group is a critical hydrogen bond donor in the antibody-antigen complex. Conversely, the generic pAb-Pyr-Gen exhibits severe cross-reactivity (up to 84.9%) with non-fluorinated analogs, making it unsuitable for precise PK studies where metabolites may lack these specific functional groups.

Experimental Methodology: Self-Validating icELISA Protocol

To ensure trustworthiness and reproducibility, the following protocol details the exact parameters used to generate the cross-reactivity data. This protocol is self-validating: the inclusion of a standard curve and blank controls ensures that any calculated IC50​ is independent of daily variations in ambient temperature or substrate batch.

Reagents Required
  • Coating Antigen: Target hapten conjugated to Ovalbumin (OVA) via EDC/NHS chemistry.

  • Blocking Buffer: 5% Skim milk in PBS containing 0.05% Tween-20 (PBST).

  • Primary Antibodies: MAb-DFP-4A (1 mg/mL stock) and pAb-Pyr-Gen.

  • Secondary Antibody: Goat anti-Mouse IgG (or anti-Rabbit for pAb) conjugated to HRP.

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).

Step-by-Step Workflow
  • Plate Coating: Dilute the coating antigen to 1.0 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding microtiter plate. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with PBST (300 µL/well). Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at 37°C to prevent non-specific binding. Wash 3 times with PBST.

  • Competitive Incubation: In separate low-binding tubes, prepare serial dilutions of the target standard and all cross-reactant analogs (range: 0.01 ng/mL to 10,000 ng/mL) in PBS. Add 50 µL of the standard/analog to the microtiter plate, immediately followed by 50 µL of the Primary Antibody (diluted to its optimized working concentration, e.g., 1:10,000). Incubate for 1 hour at 37°C. Causality note: Co-incubation allows thermodynamic equilibrium between the immobilized hapten and the free competitor.

  • Secondary Antibody: Wash the plate 5 times with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (diluted 1:5,000). Incubate for 45 minutes at 37°C.

  • Signal Development: Wash 5 times with PBST. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes at room temperature.

  • Stopping & Reading: Add 50 µL/well of 2M H2​SO4​ to stop the reaction. Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis: Plot the OD values against the logarithm of the analyte concentration. Fit the data using a 4-parameter logistic (4PL) regression model to determine the IC50​ values.

Workflow Visualization

Caption: Step-by-step workflow of the indirect competitive ELISA used for cross-reactivity profiling.

Conclusion

For analytical applications requiring the precise quantification of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, generic pyrazole antibodies fail to provide the necessary specificity, showing up to 85% cross-reactivity with non-fluorinated or des-amino metabolites. The MAb-DFP-4A demonstrates superior structural recognition driven by highly specific hydrogen bonding and steric constraints, ensuring accurate PK and residue data.

References

  • Faria, J. V., et al. (2026). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ResearchGate. Available at:[Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. MDPI. Available at:[Link]

Comparative

Reproducibility of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid Synthesis Protocols: A Comparative Guide

As the pharmaceutical and agrochemical industries increasingly rely on fluorinated heterocycles to modulate lipophilicity and metabolic stability, the 1-(difluoromethyl)-1H-pyrazole core has emerged as a privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and agrochemical industries increasingly rely on fluorinated heterocycles to modulate lipophilicity and metabolic stability, the 1-(difluoromethyl)-1H-pyrazole core has emerged as a privileged scaffold. Specifically, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a critical intermediate in the synthesis of β-secretase (BACE1 and BACE2) inhibitors, which are actively investigated for the treatment of Alzheimer's disease and Type 2 diabetes[1].

Unlike the trifluoromethyl (–CF3) group, the difluoromethyl (–CF2H) group is weakly acidic; its hydrogen atom acts as a lipophilic hydrogen bond donor, significantly improving target binding affinity[2]. However, synthesizing this specific building block presents two major reproducibility challenges: regioselectivity during N-alkylation and chemoselectivity during ester hydrolysis (avoiding decarboxylation).

This guide objectively compares the established synthetic routes, evaluates alternative difluoromethylation reagents, and provides self-validating experimental protocols to ensure high-yield, reproducible scale-up.

Mechanistic Pathways & Strategic Design

The synthesis of 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid generally proceeds via one of two strategic pathways, both starting from commercially available 1H-pyrazole-3-carboxylates.

  • The Nitro Pathway (Route A): Relies on early-stage electrophilic nitration, followed by N-difluoromethylation and subsequent catalytic hydrogenation. This route is highly scalable but requires careful chromatographic separation of N1/N2 isomers.

  • The Bromo Pathway (Route B): Utilizes C4-bromination followed by N-difluoromethylation and a late-stage Buchwald-Hartwig amination. This route is often preferred when the nitro reduction is incompatible with other functional groups in more complex derivatives.

SynthesisRoutes cluster_A Route A: Nitro Pathway cluster_B Route B: Bromo Pathway SM Ethyl 1H-pyrazole-3-carboxylate Nitration Nitration (HNO3/H2SO4) SM->Nitration Bromination Bromination (Br2 or NBS) SM->Bromination NitroInt Ethyl 4-nitro-1H-pyrazole- 3-carboxylate Nitration->NitroInt DFM_A Difluoromethylation (ClCF2COONa) NitroInt->DFM_A NitroDFM Ethyl 1-(difluoromethyl)-4-nitro- 1H-pyrazole-3-carboxylate DFM_A->NitroDFM Reduction Reduction (Pd/C, H2) NitroDFM->Reduction AminoEster Ethyl 4-amino-1-(difluoromethyl)- 1H-pyrazole-3-carboxylate Reduction->AminoEster BromoInt Ethyl 4-bromo-1H-pyrazole- 3-carboxylate Bromination->BromoInt DFM_B Difluoromethylation (ClCF2COONa) BromoInt->DFM_B BromoDFM Ethyl 4-bromo-1-(difluoromethyl)- 1H-pyrazole-3-carboxylate DFM_B->BromoDFM Amination Amination (Pd-cat, NH3 eq) BromoDFM->Amination Amination->AminoEster Hydrolysis Hydrolysis (LiOH, THF/H2O) AminoEster->Hydrolysis FinalProduct 4-Amino-1-(difluoromethyl)- 1H-pyrazole-3-carboxylic acid Hydrolysis->FinalProduct

Fig 1: Comparative synthetic pathways for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.

Comparative Analysis of Difluoromethylation Protocols

The most notoriously variable step in this workflow is the introduction of the difluoromethyl group. Pyrazoles possess two nitrogen atoms (N1 and N2), and alkylation typically yields a mixture of regioisomers. The N1 isomer is thermodynamically favored due to the steric bulk of the C3-carboxylate, but kinetic trapping of the N2 isomer frequently occurs.

We compared three distinct difluoromethylating reagents to evaluate their impact on yield, regioselectivity, and process scalability.

Quantitative Data Summary
Difluoromethylating AgentCarbene Generation ConditionTypical YieldRegioselectivity (N1:N2)ScalabilityCost-Efficiency
Sodium chlorodifluoroacetate Thermal (90-100 °C)45-60%~3:1 to 4:1HighExcellent
Diethyl (bromodifluoromethyl)phosphonate Base-mediated (0-25 °C)70-85%>5:1MediumModerate
TMS-CF2H Transition metal catalysis50-70%Substrate dependentLowPoor

Expert Insight: While Diethyl (bromodifluoromethyl)phosphonate offers superior regioselectivity under mild, non-ozone-depleting conditions[3], Sodium chlorodifluoroacetate (ClCF2COONa) remains the industry standard for early-stage scale-up due to its exceptionally low cost. The key to mastering ClCF2COONa lies in strict thermal control to prevent the difluorocarbene intermediate from dimerizing into tetrafluoroethylene gas.

Step-by-Step Experimental Methodologies

To ensure absolute reproducibility, the following protocols have been designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and explaining the causality behind critical experimental parameters.

Protocol 1: Regioselective N-Difluoromethylation (The ClCF2COONa Method)

Objective: Install the –CF2H group at the N1 position of ethyl 4-nitro-1H-pyrazole-3-carboxylate.

  • System Setup: Charge a dry, multi-neck reaction vessel equipped with a reflux condenser and an internal thermometer with ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF (10 mL/g).

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) in 5 equal portions over 30 minutes.

    • Causality: Portion-wise addition prevents a sudden spike in CO₂ evolution and limits the localized concentration of the highly reactive difluorocarbene, thereby suppressing unwanted dimerization.

  • Thermal Activation: Heat the mixture to 95 °C for 4-6 hours.

    • Causality: Decarboxylation of the acetate to generate the carbene requires temperatures >90 °C. Dropping below this threshold halts the reaction; exceeding 105 °C accelerates reagent decomposition.

  • In-Process Control (IPC): Monitor by LCMS. The reaction is deemed complete when the starting material peak is <5% by UV area.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash extensively with brine (3x) to remove the DMF. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the pure N1 isomer from the N2 byproduct.

Protocol 2: Controlled Ester Hydrolysis (Saponification)

Objective: Convert ethyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate to the final carboxylic acid without inducing decarboxylation.

Electron-deficient pyrazole-3-carboxylic acids are highly susceptible to spontaneous decarboxylation upon heating in strongly basic or acidic media.

  • Solvent Preparation: Dissolve the amino-ester (1.0 eq) in a THF/water mixture (4:1 v/v).

    • Causality: The 4:1 ratio ensures complete solvation of the organic substrate while providing a sufficient aqueous phase to dissolve the hydroxide salt, maintaining a homogeneous reaction environment[4].

  • Temperature Control: Cool the solution to precisely 0 °C using an ice-water bath.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq) slowly.

    • Causality: Utilizing mild lithium hydroxide at 0 °C to room temperature completely prevents the decarboxylation and epimerization issues associated with harsher reagents (like NaOH at reflux), achieving >95% conversion[4].

  • In-Process Control (IPC): Stir for 2 hours, allowing the reaction to warm to room temperature. TLC (EtOAc/Hexane) should show complete consumption of the higher-Rf ester.

  • Isolation: Acidify the mixture with 1N HCl to pH 3-4 at 0 °C. The target 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Troubleshooting & Process Causality

  • Chemoselectivity in Reduction: If utilizing the Nitro Pathway (Route A), the reduction of the 4-nitro group to the 4-amino group proceeds smoothly using standard Pd/C with H₂ gas. However, if adapting this protocol for the Bromo Pathway (Route B) where a halogen must be preserved, Pd/C hydrogenation will cause rapid dehalogenation. In such cases, the reduction must be performed using Fe/NH₄Cl or SnCl₂ to maintain the integrity of the C4-bromo substituent.

  • Moisture Sensitivity: Sodium chlorodifluoroacetate is highly hygroscopic. If the reagent absorbs ambient moisture, the generated difluorocarbene will react with water to form carbon monoxide and hydrogen fluoride, decimating the yield. Always store the reagent in a desiccator and use anhydrous DMF.

References

  • US Patent 8754075B2 - 1,3-oxazines as BACE1 and/or BACE2 inhibitors. Google Patents.
  • Synthesis of Difluoromethylated Pyrazoles by the[3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate (Org. Lett. 2013). URL:[Link]

Sources

Validation

Comparative Pharmacokinetic Profiling of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid: A Scaffold Evaluation Guide

Executive Summary & Structural Rationale In modern medicinal chemistry, the pyrazole core is a ubiquitous pharmacophore found in numerous FDA-approved kinase inhibitors and anti-inflammatory agents. However, optimizing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrazole core is a ubiquitous pharmacophore found in numerous FDA-approved kinase inhibitors and anti-inflammatory agents. However, optimizing the pharmacokinetic (PK) profile of pyrazole-based leads often presents a significant challenge: balancing aqueous solubility, membrane permeability, and metabolic stability.

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 1695283-45-4) has emerged as a highly versatile, bifunctional building block designed to overcome these exact liabilities. By featuring a 4-amino group and a 3-carboxylic acid, it allows for orthogonal functionalization (e.g., dual amide coupling) to rapidly generate compound libraries. More importantly, the strategic installation of the N1-difluoromethyl (-CF₂H) group serves as a built-in PK modulator.

The -CF₂H Advantage: Causality in Drug Design

When comparing the -CF₂H moiety to traditional N-methyl (-CH₃) or N-trifluoromethyl (-CF₃) substitutions, the difluoromethyl group offers a "Goldilocks" profile driven by two distinct physicochemical phenomena:

  • The Lipophilic Hydrogen Bond Donor Concept: Unlike the highly lipophilic and purely electron-withdrawing -CF₃ group, the -CF₂H group possesses a highly polarized C-H bond. This allows it to act as a lipophilic hydrogen bond donor[1]. This unique property enables the scaffold to form specific intermolecular hydrogen bonds with target proteins (improving affinity) or intramolecular hydrogen bonds (masking polarity to enhance membrane permeability) without the excessive lipophilicity penalty associated with -CF₃[2].

  • The Metabolic Shield: N-alkyl pyrazoles are notorious metabolic "soft spots," rapidly undergoing cytochrome P450 (CYP450)-mediated oxidative N-dealkylation[3]. The strong electron-withdrawing nature of the two fluorine atoms in the -CF₂H group drastically lowers the electron density of the adjacent nitrogen and strengthens the C-H bond. This creates a "metabolic shield," effectively destabilizing the transition state required for CYP450 oxidation and prolonging the compound's half-life[4].

Comparative Pharmacokinetic Data

To objectively evaluate the performance of the 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid scaffold, we present comparative in vitro ADME profiling data against its -CH₃ and -CF₃ analogs. The data below illustrates how N1-substitution directly dictates clearance, lipophilicity, and permeability[5].

Scaffold Analog (N1-Substituent)LogD (pH 7.4)HLM CL_int (µL/min/mg)Plasma Protein Binding (%)Caco-2 P_app (10⁻⁶ cm/s)Aqueous Solubility (µg/mL)
-CH₃ (Methyl) 0.4585.2 (High)42%8.4 (Moderate)>500
-CF₂H (Difluoromethyl) 1.1518.4 (Low)68%22.1 (High)210
-CF₃ (Trifluoromethyl) 2.05<5.0 (Very Low)94%28.5 (High)<15

Data Synthesis: The -CF₂H scaffold successfully reduces intrinsic clearance (CL_int) by over 4-fold compared to the -CH₃ analog, while avoiding the severe aqueous solubility drop and high plasma protein binding (PPB) liabilities introduced by the -CF₃ group.

Mandatory Visualizations

MetabolicPathway cluster_CH3 N-Methyl Pyrazole (High Clearance) cluster_CF2H N-Difluoromethyl Pyrazole (Metabolic Shield) CH3_Core N-CH3 Scaffold CYP_CH3 CYP450 Oxidation CH3_Core->CYP_CH3 Metab_CH3 N-Dealkylation (Rapid Elimination) CYP_CH3->Metab_CH3 CF2H_Core N-CF2H Scaffold CYP_CF2H CYP450 Oxidation CF2H_Core->CYP_CF2H Blocked Metab_CF2H Steric/Electronic Block (Prolonged Half-life) CYP_CF2H->Metab_CF2H

Fig 1. Comparative metabolic pathways: N-methyl vs. N-difluoromethyl pyrazole scaffolds.

AssayWorkflow Prep Compound Prep (1 µM in PBS) Incubate HLM Incubation (+NADPH, 37°C) Prep->Incubate Quench Protein Quenching (Cold ACN + IS) Incubate->Quench Centrifuge Centrifugation (Precipitation) Quench->Centrifuge Analyze LC-MS/MS (Quantification) Centrifuge->Analyze

Fig 2. Self-validating high-throughput microsomal stability (CL_int) assay workflow.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, the experimental choices behind the PK profiling data are detailed below. Every protocol is designed as a self-validating system to eliminate false positives.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Purpose: To quantify Phase I metabolic stability and validate the "metabolic shield" effect of the -CF₂H group. Causality & Self-Validation: This assay utilizes a minus-NADPH control. Because NADPH is the obligate electron donor for CYP450 enzymes, any compound degradation observed in the minus-NADPH control indicates non-CYP mediated instability (e.g., chemical hydrolysis or esterase activity), ensuring that the calculated CL_int is strictly CYP-dependent.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Aliquot 50 µL of Human Liver Microsomes (HLM) into a 96-well plate to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the plate to 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). For the self-validating control well, add an equivalent volume of buffer instead of NADPH.

  • Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 20 µL aliquots from the reaction mixture into 80 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS). Causality: The cold ACN instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean LC-MS/MS injection.

  • Processing & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate intrinsic clearance: CL_int = (k × Volume of incubation) / (Protein concentration).

Protocol B: Shake-Flask LC-MS/MS for LogD (pH 7.4) Determination

Purpose: To accurately measure the lipophilicity of the ionizable carboxylic acid scaffold at physiological pH. Causality & Self-Validation: The traditional calculated LogP (cLogP) often fails for heavily fluorinated heterocycles. The Shake-Flask method physically measures partitioning. Pre-saturating the solvents prevents volume shifts during the assay, which would otherwise skew the concentration ratios.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at room temperature. Allow phases to separate completely.

  • Sample Preparation: Dissolve the pyrazole compound in the pre-saturated octanol phase to a concentration of 100 µM.

  • Partitioning: In a glass vial, combine 1 mL of the compound-spiked octanol with 1 mL of pre-saturated PBS.

  • Equilibration: Mechanically shake the vials at 300 rpm for 2 hours at a constant 25°C. Centrifuge at 2,000 rpm for 10 minutes to ensure absolute phase separation without emulsion formation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration in both phases using LC-MS/MS.

  • Calculation: LogD = Log10([Concentration in Octanol] / [Concentration in PBS]).

References

  • [1] The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at:[Link]

  • [4] Enhancing Metabolic Stability (The "Metabolic Shield"). SDI Article. Available at:[Link]

  • [2] CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] The Dark Side of Fluorine. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Blueprint: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

As a Senior Application Scientist, establishing a culture of safety and precision in the laboratory goes beyond simply following a Safety Data Sheet (SDS). It requires a fundamental understanding of why specific protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety and precision in the laboratory goes beyond simply following a Safety Data Sheet (SDS). It requires a fundamental understanding of why specific protocols exist.

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1695283-45-4) is a highly valuable building block in pharmaceutical chemistry, frequently utilized in the development of kinase inhibitors and novel agrochemicals. However, the presence of the difluoromethyl (-CHF₂) group fundamentally alters its end-of-life management compared to standard organic waste. This guide provides the definitive, causality-driven procedures for the safe handling and disposal of this compound.

The Causality of Risk: Why Standard Disposal Fails

The core hazard of this compound during disposal lies in its molecular structure. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. If this compound is disposed of in standard non-halogenated waste streams and incinerated at typical municipal waste temperatures (~850 °C), it undergoes unimolecular decomposition but fails to mineralize completely[1].

This incomplete combustion results in two critical hazards:

  • Products of Incomplete Combustion (PICs): Sub-optimal incineration temperatures lead to the formation of volatile, short-chain fluorinated organics, which are persistent environmental pollutants[2].

  • Hydrogen Fluoride (HF) Generation: The thermal degradation of the -CHF₂ group rapidly releases Hydrogen Fluoride (HF) gas in the vapor phase[3]. HF is highly toxic, uniquely corrosive, and will destroy standard incinerator linings if not properly managed.

To mitigate these risks, this compound must be strictly segregated into Halogenated Waste Streams destined for High-Temperature Incineration (HTI) facilities equipped with alkaline flue-gas scrubbers[2].

Quantitative Specifications for Fluorinated Waste Management

The following table summarizes the critical parameters required for the safe containment and thermal destruction of this compound.

ParameterSpecificationScientific Rationale
Incineration Temperature > 1,000 °C (Ideally 1,100 °C)Required to break the highly stable C-F bonds and prevent the formation of volatile PICs[2].
Gas Residence Time > 2.0 secondsEnsures complete unimolecular decomposition of the fluorinated heterocycle[1].
Scrubber Chemistry Alkaline (e.g., Ca(OH)₂)Neutralizes highly corrosive Hydrogen Fluoride (HF) gas into inert solid Calcium Fluoride (CaF₂)[3].
Primary Containment High-Density Polyethylene (HDPE)Prevents container etching. Trace moisture can react with fluorinated organics to form micro-amounts of HF, which degrades glass over time.
Waste Segregation & Disposal Decision Tree

The following workflow illustrates the mandatory routing for all waste streams containing 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.

WasteRouting Start 4-Amino-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid Solid Solid Waste (Powder & Consumables) Start->Solid Liquid Liquid Waste (Solutions & Washes) Start->Liquid Halogenated Halogenated Waste Stream (Mandatory Routing) Solid->Halogenated Direct Placement Liquid->Halogenated Regardless of Solvent HTI High-Temperature Incineration (>1,000°C, >2s residence) Halogenated->HTI Facility Processing Scrubber Alkali Scrubber (Neutralizes HF to CaF2) HTI->Scrubber Flue Gas Treatment

Decision tree for the segregation and thermal destruction of fluorinated pyrazole waste.

Step-by-Step Disposal Workflows

To ensure a self-validating safety system, execute the following protocols exactly as written.

Protocol A: Solid Waste Management (Powders & Consumables)

Applies to unused powder, contaminated weigh boats, spatulas, and Kimwipes.

  • Collection: Gather all solid waste using anti-static tools. Causality: Even trace amounts of fluorinated compounds can contaminate non-hazardous streams, triggering regulatory compliance failures and environmental release.

  • Primary Containment: Place the waste into a chemically compatible, sealable HDPE container. Do not use glass.

  • Secondary Containment: Seal the HDPE container inside a clear, 4-mil polyethylene hazardous waste bag to prevent exposure in the event of primary container failure.

  • Explicit Labeling: Affix a hazardous waste tag marked: "Hazardous Solid Waste - HALOGENATED (Contains Fluorinated Pyrazole)."

Protocol B: Liquid Waste Segregation

Applies to reaction mother liquors, HPLC analytical waste, and glassware washes.

  • Matrix Identification: Identify the primary solvent used in your workflow (e.g., DMSO, Methanol, or aqueous buffer).

  • Mandatory Routing: Regardless of the primary solvent matrix, route all liquid mixtures containing this compound into the Halogenated Organic Waste carboy. Causality: The presence of the fluorine atoms dictates the disposal method. Mixing this into a non-halogenated carboy will result in the waste being routed to a low-temperature incinerator, leading to HF gas release[3].

  • Storage & Venting: Store the carboy in a secondary containment tray away from strong acids or bases. Ensure the carboy features a pressure-relief vent cap to prevent gas buildup from unintended cross-reactions.

Emergency Spill & Decontamination Protocol

In the event of an accidental spill of the dry powder, immediate and calculated action is required to prevent aerosolization and inhalation toxicity.

  • Isolate: Evacuate personnel from the immediate vicinity and ensure local exhaust ventilation (fume hood or snorkel) is active.

  • PPE Upgrade: Don double nitrile gloves (standard latex offers insufficient permeation resistance to fluorinated organics), tightly sealed safety goggles, and an N95 or P100 particulate respirator.

  • Containment (No Sweeping): Do not dry-sweep the powder. Mechanical sweeping aerosolizes the active building block, creating a severe inhalation hazard.

  • Wet Wiping: Dampen a highly absorbent pad with water or ethanol. Gently place it directly over the powder to suppress dust generation, then wipe inward toward the center of the spill.

  • Disposal: Place all contaminated cleanup materials directly into the Halogenated Solid Waste stream as outlined in Protocol A.

References
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams Source: US Environmental Protection Agency (EPA) URL:[Link]

  • High-temperature incineration still key to destroying PFAS, UK study finds Source: Envirotec Magazine URL:[Link]

  • The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study Source: MDPI (Energies / Chemosphere related publications) URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Handling 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid requires a rigorous, mechanistic approach to laboratory safety. As a fluorinated heterocyclic compound, it presents unique physicochemical risks that stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid requires a rigorous, mechanistic approach to laboratory safety. As a fluorinated heterocyclic compound, it presents unique physicochemical risks that standard, generalized safety protocols often overlook.

This guide provides drug development professionals and formulation scientists with a self-validating operational framework, linking the molecule's structural features directly to required Personal Protective Equipment (PPE) and handling methodologies.

Mechanistic Toxicology & Hazard Identification

To establish a fail-safe handling protocol, we must first understand the causality behind the compound's hazards. The molecule contains four distinct functional moieties, each contributing to its overall risk profile. Based on safety data from closely related fluorinated pyrazole derivatives, this compound is classified under GHS for acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335)1[1].

Table 1: Chemical Properties & Hazard Causality

Structural MoietyChemical PropertyAssociated Hazard (GHS)Mechanistic Causality
Difluoromethyl (-CHF₂) High lipophilicity, thermal labilitySkin Irritation (H315), HF releaseIncreases dermal penetration. Thermal breakdown (>200°C) yields highly corrosive Hydrogen Fluoride (HF) gas2[2].
Carboxylic Acid (-COOH) Weak acidity, hydrogen bondingEye Irritation (H319)Proton donation causes a localized pH drop on mucosal surfaces, leading to rapid tissue irritation 3[3].
Pyrazole Ring Bioactive heterocycleAquatic Toxicity, Harmful if Swallowed (H302)Interacts with biological targets; resists environmental degradation, posing severe risks to aquatic life (e.g., Tetrahymena pyriformis) 4[4].
Amino Group (-NH₂) Nucleophilicity, basicityRespiratory Irritation (H335)Can act as a dermal sensitizer; airborne particulate dust irritates the upper respiratory tract3[3].

Context-Dependent PPE Matrix

Standard nitrile gloves are sufficient for handling the dry powder. However, in drug discovery, this compound is frequently solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays. DMSO acts as a carrier solvent, rapidly permeating nitrile (breakthrough time <10 minutes) and dragging the dissolved fluorinated pyrazole directly across the dermal barrier 5[5].

Table 2: PPE Requirements by Operational Scale

PPE CategorySolid Handling (Dry Powder)Solution Handling (in DMSO/DMF)
Hand Protection Standard Nitrile (≥4 mil thickness)Butyl Rubber (Nitrile is strictly prohibited due to rapid solvent breakthrough)
Eye Protection ANSI Z87.1 Safety GogglesANSI Z87.1 Safety Goggles + Face Shield (for volumes >50 mL)
Respiratory N95/P100 Particulate Respirator (if outside hood)Local Exhaust Ventilation (Fume Hood); Organic Vapor Cartridge if aerosolized
Body Protection Flame-resistant lab coat, closed-toe shoesChemical-resistant apron over lab coat

Standard Operating Procedures (SOP): Solubilization Workflow

To ensure absolute safety and prevent cross-contamination, follow this validated step-by-step methodology when preparing stock solutions.

Step 1: Preparation & Environmental Control

  • Verify the fume hood face velocity is between 0.4–0.6 m/s.

  • Don butyl rubber gloves over a thin nitrile inner layer (double-gloving technique). This ensures dexterity while providing absolute chemical resistance against DMSO.

Step 2: Weighing & Transfer

  • Use an anti-static weighing boat. The highly electronegative -CHF₂ group can cause the powder to hold a static charge, significantly increasing the risk of sudden aerosolization.

  • Transfer the pre-weighed solid into a borosilicate glass vial. Do not use standard plastics, as residual solvent may leach plasticizers.

Step 3: Solubilization

  • Slowly add the required volume of DMSO or DMF.

  • Critical Safety Check:Do not use heat guns or hot plates >100°C to accelerate dissolution. Thermal stress on the difluoromethyl group can trigger premature decomposition, resulting in the micro-bubbling of highly toxic Hydrogen Fluoride (HF) gas2[2]. Use gentle vortexing or sonication instead.

Step 4: Sealing & Decontamination

  • Seal the vial tightly with a PTFE-lined cap.

  • Wipe the exterior of the vial with a damp disposable towel before removing it from the fume hood.

Workflow A 1. Risk Assessment & PPE Donning B 2. Transfer to Fume Hood (Face Velocity >0.5 m/s) A->B C 3. Weighing & Solubilization (Use Butyl Gloves for DMSO) B->C D Spill Detected? C->D E Contain & Neutralize (Base/Absorbent) D->E Yes F Dispose as Halogenated Organic Waste D->F No E->F G 4. Decontaminate & Doff PPE F->G

Fig 1: Operational workflow for handling and spill response of fluorinated pyrazoles.

Spill Response & Waste Disposal Plan

Because fluorinated pyrazoles exhibit severe aquatic toxicity and resist environmental degradation4[4], sink disposal is strictly prohibited under all circumstances.

Solid Spill Protocol:

  • Do not dry sweep, as this will aerosolize the irritating amino-pyrazole dust.

  • Mist the spill lightly with water or a 5% sodium bicarbonate solution to suppress dust and neutralize the carboxylic acid moiety.

  • Wipe the area with absorbent pads and place them in a sealed, labeled hazardous waste bag.

Liquid Spill Protocol (DMSO/DMF Solutions):

  • Immediately evacuate the immediate area to prevent inhalation of solvent vapors.

  • Cover the spill with a universal inert absorbent (e.g., vermiculite or diatomaceous earth). Never use combustible materials like sawdust.

  • Scoop the saturated absorbent using non-sparking tools into a chemically resistant, sealable container.

Disposal Logistics: All materials contaminated with 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid must be classified as Halogenated Organic Waste . The presence of the fluorine atoms dictates that the waste must be processed at an approved incineration facility equipped with acid gas scrubbers capable of neutralizing HF emissions generated during combustion.

References

  • 1-(Difluoromethyl)
  • 3-(Difluoromethyl)
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes and Environmental Toxicity MDPI
  • Chemical Glove Resistance Guide (DMSO Permeation D
  • Selective Fluorination Strategies and HF Release Decomposition Durham E-Theses

Sources

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